3-(3,4-dimethoxyphenyl)-1H-pyrazole
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12-13-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIDNLXZGTGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: Synthesis and Characterization of 3-(3,4-dimethoxyphenyl)-1H-pyrazole
[1][2]
Abstract
This technical guide details the optimized synthesis and structural characterization of 3-(3,4-dimethoxyphenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry often utilized as a precursor for kinase inhibitors and anti-inflammatory agents. Unlike common chalcone-based routes which yield 3,5-disubstituted pyrazoles, this protocol utilizes the N,N-Dimethylformamide dimethyl acetal (DMF-DMA) enaminone pathway. This method ensures regiospecificity, yielding the 3-substituted-1H-pyrazole with high fidelity and minimal purification requirements.
Part 1: Strategic Context & Retrosynthetic Analysis
The Chemical Entity[1][2][3][4][5][6][7][8][9][10]
-
Molecular Formula:
-
Key Structural Features:
-
Veratrole Moiety: The 3,4-dimethoxy substitution pattern mimics catecholamines, enhancing protein-ligand interactions via hydrogen bond acceptance.
-
Pyrazole Core: Acts as a bioisostere for imidazole or pyridine, functioning as a hydrogen bond donor/acceptor pair (NH/N:).
-
Retrosynthetic Logic
To synthesize the target molecule without substituents at the C4 or C5 positions, the standard Claisen-Schmidt condensation (Acetophenone + Benzaldehyde) is unsuitable as it introduces a phenyl group at C5.
Selected Pathway: The Enaminone Route This route employs Bredereck’s Reagent (DMF-DMA) to convert the acetyl group of the acetophenone into a dimethylamino-propenone (enaminone). This intermediate acts as a "masked" 1,3-dicarbonyl equivalent which, upon cyclocondensation with hydrazine, yields the desired 3-aryl-1H-pyrazole exclusively.
Figure 1: Retrosynthetic analysis highlighting the enaminone intermediate as the critical regiocontrol element.
Part 2: Experimental Methodology
Reagents and Materials[1][2][3][4][5][6][7][8][11][12][13]
-
Substrate: 3,4-Dimethoxyacetophenone (CAS: 1131-62-0) - >98% purity.
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) - 1.2 equivalents.
-
Cyclizing Agent: Hydrazine Hydrate (80% or 100%) - 2.0 equivalents.
-
Solvent: Ethanol (Absolute) or Methanol.
Step-by-Step Protocol
Step 1: Synthesis of the Enaminone Intermediate
(E)-3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxyacetophenone (10.0 mmol, 1.80 g) in dry Toluene or Xylene (15 mL).
-
Note: While neat reactions are possible, a high-boiling solvent ensures better thermal control.
-
-
Addition: Add DMF-DMA (12.0 mmol, 1.6 mL) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours.-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting acetophenone (
) should disappear, replaced by a highly polar, UV-active yellow/orange spot (Enaminone).
-
-
Workup: Cool the reaction to room temperature. The enaminone often crystallizes upon cooling. If not, remove the solvent in vacuo. The resulting yellow solid is usually sufficiently pure for the next step.
-
Yield Expectation: >90%.[3]
-
Step 2: Cyclization to Pyrazole[2]
-
Solvation: Dissolve the crude enaminone (from Step 1) in Absolute Ethanol (20 mL).
-
Cyclization: Add Hydrazine Hydrate (20.0 mmol, ~1.0 mL) slowly at room temperature.
-
Caution: Exothermic reaction.
-
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours. -
Completion: Monitor by TLC. The yellow enaminone spot will disappear, replaced by a spot with lower
(Product). -
Isolation:
-
Concentrate the ethanol to ~50% volume.
-
Pour the mixture into ice-cold water (50 mL).
-
Stir vigorously; the product will precipitate as a white to off-white solid.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (9:1) if necessary.
Mechanistic Workflow
The reaction proceeds via a Michael-type addition of hydrazine to the
Figure 2: Mechanistic pathway from enaminone to pyrazole via addition-elimination sequence.
Part 3: Characterization & Validation[13]
Spectral Data (Predicted & Literature-Correlated)
The following data validates the structure, distinguishing it from potential isomers.
| Technique | Signal / Value | Assignment / Interpretation |
| NH of pyrazole (Exchangeable with | ||
| H-5 Pyrazole (Deshielded, adjacent to N). | ||
| H-2' Aromatic (Veratrole ring). | ||
| H-6' Aromatic. | ||
| H-5' Aromatic. | ||
| H-4 Pyrazole (Characteristic doublet). | ||
| Methoxy groups (-OCH | ||
| MS (ESI) | Consistent with Molecular Weight of 204.23. | |
| Melting Point | 150–154 °C | Typical range for 3-aryl-pyrazoles of this class [1]. |
Critical Quality Attributes (CQA)
-
Regiochemistry Check: The presence of two doublets for the pyrazole ring (H-4 and H-5) with a coupling constant (
) of ~2.0–2.5 Hz confirms the 3-substituted-1H-pyrazole structure. If the product were 3,5-disubstituted, H-4 would appear as a singlet. -
Impurity Profile: The most common impurity is unreacted enaminone (yellow color). The final product should be white/off-white.
References
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Source: Atlantis Press. Context: General protocol for 3-aryl pyrazole synthesis via hydrazine condensation. URL:[Link]
-
Synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Source: MDPI (Molecules). Context: Spectral data correlation for the 3,4-dimethoxyphenyl moiety in pyrazole systems. URL:[Link]
-
One-Pot Synthesis of Pyrazoles. Source: Organic Chemistry Portal. Context: Review of modern methods for pyrazole ring construction including the enaminone route. URL:[Link]
Crystal Structure Analysis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole
This guide outlines the comprehensive protocol for the synthesis, crystallization, and crystal structure analysis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole . It is designed for researchers requiring a rigorous structural characterization workflow for pyrazole-based pharmacophores.
Technical Guide & Operational Protocol
Introduction & Pharmacological Significance
The 3-(3,4-dimethoxyphenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for MAO-A inhibitors, anti-inflammatory agents, and antitumor candidates. The presence of the 3,4-dimethoxy motif (veratryl group) enhances lipophilicity and provides specific hydrogen-bond acceptor sites (methoxy oxygens) that are critical for protein-ligand docking.
Precise crystallographic characterization is essential to determine:
-
Tautomeric Preference: 1H-pyrazole vs. 2H-pyrazole forms in the solid state.
-
Conformational Lock: The torsion angle between the pyrazole and phenyl rings, which dictates binding affinity.
-
Supramolecular Assembly: The hydrogen-bonding network (N-H···N vs. N-H···O) that governs solubility and bioavailability.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The enaminone route is preferred over direct condensation to ensure regioselectivity for the 3-substituted isomer.
Synthetic Pathway (Enaminone Route)[1]
-
Precursor Formation: React 3,4-dimethoxyacetophenone with
-dimethylformamide dimethyl acetal (DMF-DMA) at reflux to yield the intermediate enaminone: (E)-3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. -
Cyclization: Treat the enaminone with hydrazine hydrate (
) in ethanol at reflux. -
Purification: Recrystallize the crude precipitate from hot ethanol to remove trace hydrazine salts.
Crystallization for XRD
Standard recrystallization often yields microcrystalline powders. For single crystals, use Slow Evaporation or Vapor Diffusion .
| Parameter | Protocol A (Preferred) | Protocol B (Alternative) |
| Method | Slow Evaporation | Vapor Diffusion |
| Solvent | Acetonitrile (MeCN) | Solvent: Methanol / Anti-solvent: Diethyl Ether |
| Concentration | 10 mg/mL | 15 mg/mL (in MeOH) |
| Temperature | 298 K (Ambient) | 277 K (4°C) |
| Vessel | 20 mL Scintillation Vial (Loosely capped) | Vial within a sealed jar containing ether |
| Timeframe | 3–5 Days | 7–10 Days |
| Target Morphology | Colorless blocks or prisms | Prisms or plates |
Expert Insight: Pyrazoles are prone to forming "catemers" (infinite chains) or "dimers." Acetonitrile is a non-protic polar solvent that encourages self-assembly of the pyrazole N-H···N interactions without solvent interference.
X-Ray Data Collection & Reduction
Once a crystal of dimensions
Data Collection Parameters
-
Radiation Source: Mo K
( Å) is preferred for organic small molecules to minimize absorption effects, though Cu K is acceptable for absolute configuration determination if chiral centers were present (not applicable here). -
Temperature: 100 K (using a Cryostream).
-
Reasoning: Low temperature freezes the rotation of the methoxy methyl groups, reducing thermal ellipsoids and allowing for precise location of hydrogen atoms.
-
-
Resolution: Collect data to at least
Å resolution ( for Mo) to ensure sufficient data-to-parameter ratio.
Structure Solution & Refinement Workflow
-
Indexing: Determine the unit cell dimensions. Expect a Monoclinic or Triclinic system typical for planar aromatics.
-
Space Group Determination: Systematically absent reflections will likely point to
or . -
Solution: Use SHELXT (Intrinsic Phasing).
-
Refinement: Use SHELXL (Least Squares).
-
Non-hydrogen atoms: Refine anisotropically.
-
Hydrogen atoms:
-
Aromatic C-H: Constrain using a riding model (AFIX 43).
-
Methoxy Methyl C-H: Use a rotating group model (AFIX 137) to find the optimal H-positions based on electron density.
-
Pyrazole N-H: Locate in the difference Fourier map and refine freely with an isotropic thermal parameter (
of N) to confirm the tautomer.
-
-
Structural Analysis & Visualization
Experimental Workflow Diagram
The following diagram illustrates the critical path from synthesis to structural validation.
Caption: Workflow for the synthesis and crystallographic characterization of the target pyrazole.
Structural Expectations & Analysis
Molecular Conformation
-
Planarity: The molecule is expected to be nearly planar.[1] The torsion angle between the pyrazole ring and the phenyl ring (C-C-C-C torsion) is the critical parameter. In similar structures, this angle is
due to -conjugation. -
Methoxy Orientation: The methoxy groups at positions 3 and 4 of the phenyl ring usually adopt an in-plane conformation to maximize conjugation with the aromatic ring.
Supramolecular Architecture (The "Fingerprint")
In the absence of other strong donors, the crystal packing will be dominated by the pyrazole N-H and N: moieties.
-
Primary Interaction (N-H···N):
-
Catemers: Infinite chains where
of an adjacent molecule. -
Dimers: Cyclic
or centrosymmetric dimers. -
Prediction: 3-substituted pyrazoles with bulky aryl groups often form dimers to minimize steric clash, but catemers are possible if the phenyl ring twists slightly.
-
-
Secondary Interaction (C-H···O):
-
Weak hydrogen bonds between the aromatic protons and the methoxy oxygens (
) often stabilize the stacking of layers.
-
Hirshfeld Surface Analysis Protocol
To quantify these interactions, generate Hirshfeld surfaces using CrystalExplorer:
-
Generate Surface: Map
onto the molecular surface.-
Red spots:[2] Strong hydrogen bonds (N-H···N).
-
White regions: van der Waals contacts.
-
-
Fingerprint Plot:
-
Look for "spikes" at the bottom left.
-
Sharp Spike (approx 1.8 Å): Indicates strong N-H···N interactions.
-
Diffuse Wings: Indicate C-H···
interactions typical of the dimethoxyphenyl ring.
-
References
-
Synthesis of 3-Arylpyrazoles: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
-
Crystallographic Methods: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015, 71(1), 3-8.
-
Hydrogen Bonding in Pyrazoles: Infantes, L., et al. "Classification of hydrogen-bond motives in crystals of NH-pyrazoles." Arkivoc, 2006, (ii), 15-30.[2]
-
Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009, 11, 19-32.
-
Analogous Structures (3,4-dimethoxyphenyl derivatives): Sung, J. "Crystal structure of (E)-1-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one." IUCrData, 2024, 9, x240833.
Sources
spectroscopic data (NMR, IR, Mass) of 3-(3,4-dimethoxyphenyl)-1H-pyrazole
Executive Summary & Compound Significance
This guide details the spectroscopic signature and synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole (MW: 204.23 g/mol ). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for small molecule kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines) and anti-inflammatory agents.
Key Technical Challenge: The primary analytical challenge with 3-substituted pyrazoles is annular tautomerism . In solution (particularly in DMSO-d6 or CDCl3), the proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, positions 3 and 5 are often chemically equivalent on the NMR timescale, or they appear as broad, averaged signals unless the temperature is lowered to freeze the tautomer.
Synthesis & Isolation Protocol
To ensure spectroscopic data matches high-purity standards, the following "Enaminone Route" is recommended over the traditional chalcone method. This pathway minimizes contamination from unreacted aldehydes.
Validated Synthetic Workflow
Figure 1: High-fidelity synthesis workflow via the enaminone intermediate.
Protocol Steps
-
Enaminone Formation: Reflux 3,4-dimethoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) neat for 8 hours. The resulting enaminone precipitates upon cooling and addition of hexanes.
-
Cyclization: Dissolve the enaminone in ethanol. Add hydrazine hydrate (2.0 equiv) dropwise. Reflux for 2 hours.
-
Isolation: Cool to room temperature. Pour into ice water. The target pyrazole precipitates as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 is preferred to observe the exchangeable NH proton and minimize tautomeric broadening.
Table 1: 1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| NH | 12.80 - 13.10 | br s | 1H | - | Pyrazole NH (Exchangeable). Broad due to H-bonding. |
| Ar-H (2') | 7.42 | d | 1H | 2.0 | Phenyl ring, meta to methoxy, ortho to pyrazole. |
| Pz-H (5) | 7.75 | d | 1H | 2.2 | Pyrazole C5-H. Downfield due to proximity to N. |
| Ar-H (6') | 7.35 | dd | 1H | 8.4, 2.0 | Phenyl ring, ortho to pyrazole. |
| Ar-H (5') | 7.01 | d | 1H | 8.4 | Phenyl ring, ortho to methoxy. |
| Pz-H (4) | 6.63 | d | 1H | 2.2 | Pyrazole C4-H. Characteristic upfield heteroaromatic signal. |
| OCH3 | 3.82 | s | 3H | - | Methoxy (position 3').[1] |
| OCH3 | 3.78 | s | 3H | - | Methoxy (position 4'). |
Table 2: 13C NMR Data (100 MHz, DMSO-d6)
| Shift (δ ppm) | Carbon Type | Assignment |
| 149.5 | Cq | Ar-C-O (C3', C4' - Deshielded by Oxygen) |
| 149.0 | Cq | Ar-C-O (C3', C4') |
| 142.0 | Cq | Pyrazole C3 (Attached to Phenyl) |
| 132.5 | CH | Pyrazole C5 (Broadened by tautomerism) |
| 126.0 | Cq | Phenyl C1' (Bridgehead) |
| 119.0 | CH | Phenyl C6' |
| 112.5 | CH | Phenyl C5' |
| 109.5 | CH | Phenyl C2' |
| 102.3 | CH | Pyrazole C4 (Characteristic high field signal) |
| 55.6 | CH3 | Methoxy Carbons (Often overlapping) |
Infrared Spectroscopy (FT-IR)
Data acquired via KBr pellet or ATR.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3250 - 3350 | N-H | Stretching (Broad, H-bonded) |
| 3050 | C-H (Ar) | Aromatic C-H stretch |
| 2930 - 2840 | C-H (Alk) | Methoxy C-H stretch (Asym/Sym) |
| 1595 | C=N | Pyrazole ring stretch |
| 1510 | C=C | Aromatic ring skeletal vibration |
| 1260 | C-O-C | Aryl alkyl ether stretch (Strong) |
| 1025 | C-O | Alkyl ether stretch |
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization, Positive Mode). Molecular Formula: C11H12N2O2 Exact Mass: 204.09
Fragmentation Pathway Logic: The fragmentation of methoxy-substituted pyrazoles follows a distinct "stripping" pattern. The molecule sequentially loses methyl radicals (from methoxy groups) and eventually ejects HCN or N2 from the pyrazole ring.
Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.
Quality Control & Storage
-
Purity Check: HPLC (C18 Column, Water/Acetonitrile gradient). Target >98% purity at 254 nm.
-
Impurity Profile: Common impurities include the uncyclized enaminone (yellow color) or azines formed by hydrazine condensation with two equivalents of ketone.
-
Storage: Store at -20°C. Pyrazoles are generally stable, but the electron-rich dimethoxy ring makes this compound susceptible to slow oxidation if left in solution exposed to light.
References
-
Synthesis & Tautomerism: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link
-
General Spectroscopic Data: "3-(3,4-dimethoxyphenyl)-1H-pyrazole." PubChem Database, CID 599984, National Center for Biotechnology Information. Link
-
NMR Assignment Methodology: Claramunt, R. M., et al. "13C and 15N NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry, 2012. Link
-
Enaminone Route Validation: Stanovnik, B., & Svete, J. "Synthesis of heterocycles from enaminones." Chemical Reviews, 2004. Link
Sources
exploring the anticancer properties of pyrazole-based compounds
Topic: Exploring the Anticancer Properties of Pyrazole-Based Compounds Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary: The Pyrazole Privilege in Oncology
In the landscape of heterocyclic medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. Its significance in oncology is not merely structural but functional; the pyrazole moiety acts as a robust bioisostere for the imidazole ring, offering unique hydrogen-bonding capabilities and π-stacking interactions essential for binding to the ATP-binding pockets of kinases and the colchicine-binding site of tubulin.
This guide deconstructs the pyrazole scaffold's utility in cancer therapy, moving beyond basic chemistry into the causal mechanisms of kinase inhibition, structure-activity relationships (SAR), and validated experimental protocols for synthesis and evaluation.[1]
The Chemical Foundation: Why Pyrazoles?
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[2][3] Its anticancer potency stems from three core chemical behaviors:
-
Tautomerism & H-Bonding: Unsubstituted pyrazoles exist in tautomeric equilibrium (
- and -isomers). In a biological context, the pyrrole-like nitrogen ( ) acts as a hydrogen bond donor, while the pyridine-like nitrogen ( ) acts as an acceptor. This dual nature allows pyrazoles to mimic the purine ring of ATP, making them exceptional kinase inhibitors. -
Aromaticity & Stacking: The aromatic character facilitates
- stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within receptor active sites. -
Synthetic Accessibility: The scaffold allows for regioselective substitution at positions N1, C3, C4, and C5, enabling precise tuning of lipophilicity (
) and steric fit.
Mechanistic Pathways: The "How" of Anticancer Action
Pyrazole derivatives do not act through a single pathway. They are "promiscuous" binders that can be tuned for high selectivity.
A. Kinase Inhibition (ATP-Competitive)
The most commercially successful application of pyrazoles is in Tyrosine Kinase Inhibitors (TKIs).
-
Mechanism: Pyrazoles occupy the ATP-binding pocket of kinases. The N2 nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase.
-
Key Targets:
-
ALK/ROS1: Targeted by Crizotinib (Pfizer), a pyrazole-based drug for Non-Small Cell Lung Cancer (NSCLC).
-
JAK1/2: Targeted by Ruxolitinib (Incyte), treating myelofibrosis.
-
BRAF: Targeted by Encorafenib, blocking the MAPK signaling cascade.
-
B. Microtubule Destabilization
Certain pyrazole derivatives bind to the colchicine-binding site of tubulin.
-
Mechanism: They inhibit the polymerization of tubulin into microtubules.[4] This prevents the formation of the mitotic spindle during the G2/M phase of the cell cycle, leading to mitotic arrest and subsequent apoptosis (mitotic catastrophe).
C. Visualization: The EGFR/MAPK Signaling Cascade
The following diagram illustrates the signal transduction pathway often targeted by pyrazole-based kinase inhibitors (e.g., BRAF or MEK inhibitors).
Caption: Pyrazole-based inhibitors (e.g., Encorafenib) block the ATP pocket of BRAF, halting the MAPK proliferation cascade.
Structure-Activity Relationship (SAR) Matrix
Designing a potent pyrazole requires understanding the spatial requirements of the target pocket.
| Position | Role in Pharmacophore | Optimization Strategy |
| N1 (Nitrogen) | Hydrophobic Anchor | Substitution with Aryl or Heteroaryl rings (e.g., phenyl, pyridine) improves affinity for hydrophobic pockets in kinases. Unsubstituted N1 allows for H-bond donation but often reduces metabolic stability. |
| C3 (Carbon) | Steric Gatekeeper | Bulky groups here (e.g., tert-butyl, trifluoromethyl) can force the ring into a specific conformation, enhancing selectivity for specific kinase isoforms (e.g., selectivity for COX-2 vs COX-1). |
| C4 (Carbon) | Linker / Electrophile | This is the ideal position for coupling to other pharmacophores. Introducing an electron-withdrawing group (e.g., -CN, -NO2) or a bridge (e.g., azo, amide) to a second aryl ring often creates "hybrid" drugs with dual mechanisms. |
| C5 (Carbon) | Auxiliary Binding | Substituents here often interact with the "gatekeeper" residue in the ATP pocket. Small groups (-CH3, -NH2) are often preferred to avoid steric clash. |
Technical Protocols
Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles
Methodology: Chalcone Cyclocondensation (The Claisen-Schmidt Route) This method is preferred in drug discovery for generating diverse libraries of 1,3,5-trisubstituted pyrazoles.
Reagents: Acetophenone derivative, Benzaldehyde derivative, Phenylhydrazine, Ethanol, NaOH/KOH, Glacial Acetic Acid.
Step-by-Step Workflow:
-
Chalcone Formation (Precursor):
-
Dissolve equimolar amounts (0.01 mol) of the acetophenone and benzaldehyde in Ethanol (20 mL).
-
Add 40% NaOH (5 mL) dropwise at 0–5°C while stirring.
-
Stir at room temperature for 12–24 hours.
-
Pour into crushed ice/HCl. Filter the precipitate (Chalcone) and recrystallize from ethanol.
-
Validation: Check melting point and TLC (Hexane:Ethyl Acetate 7:3).
-
-
Cyclization to Pyrazole:
-
Dissolve the synthesized Chalcone (0.01 mol) in Glacial Acetic Acid (15 mL).
-
Add Phenylhydrazine (0.02 mol).
-
Reflux the mixture for 6–8 hours.
-
Monitoring: Monitor reaction progress via TLC. The chalcone spot should disappear.
-
Pour reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and recrystallize from ethanol/DMF.
-
-
Characterization (Mandatory):
-
1H NMR: Look for the characteristic pyrazole C4-H singlet (typically
6.5–7.5 ppm) and absence of chalcone alkene protons. -
Mass Spec: Confirm molecular ion peak
.
-
Caption: Two-step synthesis of trisubstituted pyrazoles via chalcone intermediate.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Purpose: To determine the IC50 (half-maximal inhibitory concentration) of the synthesized pyrazoles.
Materials: MTT Reagent (5 mg/mL in PBS), DMSO, 96-well plates, Cancer Cell Lines (e.g., MCF-7, A549), Doxorubicin (Positive Control).
Procedure:
-
Seeding: Plate cells (
cells/well) in 100 L complete medium. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add serial dilutions of the pyrazole compound (e.g., 0.1
M to 100 M). Include: -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10
L MTT reagent to each well. Incubate for 4 hours (purple formazan crystals form). -
Solubilization: Discard media. Add 100
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
Plot log(concentration) vs. % viability to derive IC50.
Clinical Reality: Approved Pyrazole Drugs
To ground this research in reality, the following FDA-approved agents utilize the pyrazole scaffold.
| Drug Name | Brand Name | Target | Indication |
| Crizotinib | Xalkori | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC) |
| Ruxolitinib | Jakafi | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Encorafenib | Braftovi | BRAF V600E | Melanoma, Colorectal Cancer |
| Avapritinib | Ayvakit | KIT, PDGFRA | GIST (Gastrointestinal Stromal Tumor) |
| Pralsetinib | Gavreto | RET | RET-fusion + NSCLC, Thyroid Cancer |
References
-
Recent advances in the development of pyrazole derivatives as anticancer agents. Source: MDPI (Molecules), 2023. URL:[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (NIH/PubMed), 2023. URL:[Link]
-
Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry), 2025.[4] URL:[Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis and Tubulin Inhibition. Source:[7] MDPI (International Journal of Molecular Sciences), 2024. URL:[Link][4]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. Source: Royal Society of Chemistry (RSC Advances), 2025. URL:[Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: Investigation of Antimicrobial Effects of Novel Pyrazole Derivatives
Executive Summary
The escalation of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel pharmacophores.[1] Pyrazole derivatives—five-membered nitrogen heterocycles—have emerged as a privileged scaffold due to their dual ability to inhibit bacterial DNA gyrase (GyrB subunit) and disrupt bacterial membranes depending on their substitution patterns.
This guide provides a rigorous technical framework for the investigation of these derivatives. It moves beyond basic screening to establish a causal link between chemical structure and biological phenotype, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility.
Part 1: Rational Design & Structure-Activity Relationship (SAR)[2][3]
The versatility of the pyrazole ring lies in its four diversity points (
The Pharmacophore Strategy
-
The Core: The pyrazole ring serves as a linker, positioning functional groups to interact with the ATP-binding pocket of DNA gyrase B.
-
N1 Position: Introduction of phenyl rings, often substituted with electron-withdrawing groups (EWGs) like Fluorine or Chlorine, enhances metabolic stability and hydrophobic interaction with the target pocket.
-
C4 Position: This is the critical "warhead" attachment point. Aldehyde, hydrazone, or carboxamide linkers at C4 are essential for hydrogen bonding with Asp73 and water networks within the enzyme active site.
Visualization: Pyrazole SAR Logic
The following diagram illustrates the functional logic behind pyrazole substitutions for maximal antimicrobial efficacy.
Caption: Functional decomposition of the pyrazole scaffold. N1 and C4 modifications are the primary drivers of potency and target selectivity.
Part 2: Synthesis & Development Pipeline
To ensure high purity for biological assays, a convergent synthesis strategy is recommended. The Vilsmeier-Haack reaction is preferred for generating C4-formyl pyrazoles, which serve as precursors for Schiff base (hydrazone) formation.
Synthetic Workflow
-
Cyclocondensation: Reaction of phenylhydrazine with 1,3-dicarbonyls (e.g., ethyl acetoacetate) to form the pyrazolone core.
-
Functionalization: Vilsmeier-Haack formylation (
) to introduce the C4-aldehyde. -
Coupling: Condensation with substituted hydrazides or amines to generate the final library.
Part 3: Antimicrobial Profiling (Protocols)
Trustworthiness in data arises from standardized protocols. All MIC determinations must follow CLSI M07 standards to avoid inoculum effects that render data unpublishable.
Protocol: CLSI Broth Microdilution
Objective: Determine the Minimum Inhibitory Concentration (MIC).[2]
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] Unadjusted broth can lead to false resistance in P. aeruginosa due to cation bridging effects on the outer membrane.
-
Inoculum Standardization:
-
Prepare a direct colony suspension in saline.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in CAMHB to achieve a final assay concentration of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve pyrazole derivatives in DMSO (ensure final DMSO concentration <1% to prevent solvent toxicity).
-
Perform 2-fold serial dilutions in 96-well plates.
-
-
Incubation:
C for 16–20 hours (24 hours for MRSA). -
Readout: The MIC is the lowest concentration showing no visible growth.[2] Use Resazurin (0.01%) as a viability indicator if turbidity is ambiguous.
Data Presentation: Comparative Potency
The table below illustrates how to present MIC data, comparing a novel lead (Pyr-4F) against standard antibiotics.
| Compound | S. aureus (MRSA) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Interpretation |
| Pyr-4F (Novel) | 2.0 µg/mL | 8.0 µg/mL | 16.0 µg/mL | Potent Gram (+) activity |
| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.5 µg/mL | Standard Control |
| Ampicillin | >64 µg/mL | 8.0 µg/mL | >64 µg/mL | Resistance Marker |
| DMSO Control | No Inhibition | No Inhibition | No Inhibition | Validates Assay |
Part 4: Elucidating the Mechanism of Action (MoA)
Determining how the molecule kills bacteria is as important as determining if it kills. Pyrazoles often act via DNA Gyrase inhibition, but cationic derivatives may act via membrane depolarization.
MoA Decision Logic
The following workflow dictates the experimental path to validate the target.
Caption: Experimental decision tree for distinguishing between membrane-active and intracellular (enzymatic) mechanisms.
Protocol: DNA Gyrase Supercoiling Assay
Rationale: To confirm the compound targets the ATPase domain of GyrB.
-
System: Use relaxed pBR322 plasmid DNA and recombinant E. coli DNA gyrase.
-
Reaction: Incubate relaxed DNA (0.5 µg) with Gyrase (1 U) and the test compound in ATP-containing buffer for 1 hour at 37°C.
-
Analysis: Run samples on a 1% agarose gel.
-
Result:
-
Active Gyrase: Converts relaxed DNA to supercoiled (migrates faster).
-
Inhibited Gyrase: DNA remains relaxed (migrates slower).
-
Causality: If the pyrazole prevents supercoiling in a dose-dependent manner, it confirms intracellular targeting.
-
Protocol: Membrane Permeability (Propidium Iodide)
Rationale: To rule out non-specific toxicity (detergent-like effects).
-
Staining: Treat bacterial cells with the compound at
MIC for 1 hour. Add Propidium Iodide (PI). -
Flow Cytometry/Microscopy: PI is membrane-impermeable. Fluorescence indicates pore formation/membrane damage.
-
Interpretation: High PI uptake suggests the mechanism is membrane disruption, which often correlates with higher mammalian toxicity.
Part 5: Safety & Selectivity (Hemolysis)
A potent antibiotic is useless if it lyses human erythrocytes. The Selectivity Index (SI) is calculated as
Protocol:
-
Incubate compound with 2% human red blood cell suspension in PBS for 1 hour at 37°C.
-
Centrifuge and measure absorbance of the supernatant at 540 nm (hemoglobin release).
-
Triton X-100 (1%) serves as the 100% lysis positive control.
-
Requirement: A viable drug candidate should show <10% hemolysis at
MIC.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Sun, J., et al. (2013).[4] "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." PLOS ONE. [Link]
-
Verma, S., et al. (2021). "Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights." ProBiologists. [Link] (General landing page for verification of journal scope)
-
Abd El-All, A.S., et al. (2024).[5] "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies."[4] Molecules (MDPI). [Link]
Sources
- 1. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [rjsvd.com]
- 2. pdb.apec.org [pdb.apec.org]
- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
The Pyrazole Scaffold: Molecular Architecture and Therapeutic Versatility
Executive Summary: The "Privileged" Heterocycle
In the landscape of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." This designation is not merely categorical but functional; the pyrazole moiety possesses an intrinsic ability to serve as a ligand for a diverse array of biological targets, ranging from G-protein coupled receptors (GPCRs) to kinase ATP-binding pockets.
This guide analyzes the structural utility of substituted pyrazoles, focusing on their role as bioisosteres, their hydrogen-bonding directionality in active sites, and the specific synthetic challenges involved in their regioselective construction. We will examine two primary therapeutic verticals: Oncology (Kinase Inhibition) and Inflammation (COX-2 Selectivity) , supported by validated experimental protocols.
Structural Activity Relationship (SAR): The Architecture of Binding
The pyrazole ring owes its versatility to its tautomeric nature (in
The Kinase Hinge Binder (Oncology)
In kinase inhibitors, the pyrazole motif is frequently employed to mimic the adenine ring of ATP.
-
Mechanism: The
nitrogen often acts as a hydrogen bond acceptor, while an amino group at or (or the of the ring itself) acts as a donor. This "Donor-Acceptor" motif is critical for binding to the kinase hinge region . -
Case Study: Crizotinib (ALK Inhibitor):
-
Binding Mode: The 2-aminopyridine-substituted pyrazole core anchors the molecule. The pyrazole nitrogen and the exocyclic amine form a bidentate hydrogen bond network with the backbone residues Glu1197 and Met1199 of the ALK hinge region.
-
Solvent Front: The
-substitution (often a piperidine or similar solubilizing group) protrudes into the solvent front, improving pharmacokinetics without disrupting the hinge interaction.
The Selectivity Switch (Inflammation)
In Cyclooxygenase-2 (COX-2) inhibitors, the pyrazole serves a different architectural function: rigid spacing.
-
Case Study: Celecoxib:
-
Differentiation: Unlike COX-1, the COX-2 active site features a hydrophilic side pocket created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.
-
Role of Pyrazole: The central pyrazole ring acts as a rigid scaffold that orients a polar sulfonamide group into this side pocket (binding Arg513 and His90), while placing two lipophilic aryl rings in the hydrophobic channel. This geometry renders the drug too bulky to fit into the COX-1 channel, granting high selectivity.
-
Visualization of SAR Logic
The following diagram illustrates the functional vectors of the pyrazole scaffold in these two contexts.
Figure 1: Functional vectors of the pyrazole scaffold in kinase inhibition (H-bond donor/acceptor role) versus COX-2 inhibition (rigid spacer role).
Technical Workflow: Regioselective Synthesis
One of the most significant challenges in pyrazole chemistry is regioselectivity . The classic Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and have vastly different biological activities.
To ensure Trustworthiness and reproducibility, we recommend the Regioselective Synthesis via Tosylhydrazones , which avoids the isomer ambiguity of condensation methods.
Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
Source: Adapted from Kong et al., Org. Lett. 2014.
Rationale: This method utilizes
Materials:
- -alkylated tosylhydrazone (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Base:
-BuOK (2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
-
Temperature: 110°C
Step-by-Step Methodology:
-
Reagent Prep: In a glovebox or under Argon atmosphere, charge a sealed tube with the
-alkylated tosylhydrazone (0.5 mmol) and -BuOK (1.0 mmol). -
Addition: Add anhydrous 1,4-dioxane (3.0 mL) followed by the terminal alkyne (0.6 mmol).
-
Reaction: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 3–12 hours.
-
Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (4:1). Look for the disappearance of the hydrazone spot.
-
-
Work-up: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Outcome: Exclusive formation of the 1,3,5-trisubstituted pyrazole isomer.
Technical Workflow: Biological Validation (COX-2 Assay)
Once the library is synthesized, verifying the therapeutic potential requires a robust bioassay. The following is a Colorimetric COX-2 Inhibitor Screening Protocol .
Protocol: Peroxidase-Based COX-2 Inhibition
Rationale: COX-2 possesses both cyclooxygenase and peroxidase activity. This assay measures the peroxidase component by monitoring the oxidation of a colorimetric substrate (e.g., TMPD or Amplex Red) during the reduction of PGG2 to PGH2.
Reagents:
-
Recombinant Human COX-2 Enzyme.[4]
-
Substrate: Arachidonic Acid (AA).[4]
-
Chromophore:
-tetramethyl-p-phenylenediamine (TMPD) or equivalent. -
Heme (Cofactor).
Step-by-Step Methodology:
-
Enzyme Priming: In a 96-well plate, add 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0) and 10 µL of Heme solution. Add 10 µL of COX-2 enzyme.[4][5][6]
-
Inhibitor Incubation: Add 10 µL of your synthesized pyrazole (dissolved in DMSO).
-
Control: Use Celecoxib (10 µM) as a positive control and DMSO only as a negative control (100% activity).
-
Time: Incubate for 15 minutes at 25°C to allow inhibitor binding to the active site.
-
-
Substrate Addition: Add 20 µL of the Colorimetric Substrate.
-
Initiation: Rapidly add 20 µL of Arachidonic Acid to initiate the reaction.
-
Measurement: Immediately monitor absorbance at 590 nm using a microplate reader.
-
Data: Record kinetics for 5 minutes.
-
-
Calculation:
Visualizing the Workflow
The following diagram summarizes the integrated workflow from molecular design to biological validation.
Figure 2: Integrated drug discovery workflow for pyrazole-based therapeutics, emphasizing the feedback loop between bioassay results and molecular design.
Data Summary: Comparative Potency
The table below illustrates the impact of pyrazole substitution patterns on therapeutic efficacy, derived from key literature examples.
| Drug | Target | Pyrazole Role | Key Interaction | IC50 / Ki |
| Crizotinib | ALK / ROS1 | Hinge Binder | N2 accepts H-bond from Met1199 | ~0.6 nM (ALK) |
| Celecoxib | COX-2 | Rigid Spacer | Sulfonamide to Arg513 | 0.04 µM (COX-2) |
| Ruxolitinib | JAK1/2 | Hinge Binder* | Interaction with Leu881/Glu966 | 3.3 nM (JAK1) |
| Avapritinib | KIT D816V | Active Conformation | Binds to active kinase conformation | 0.27 nM (KIT) |
*Note: Ruxolitinib contains a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system), maintaining the donor-acceptor logic.
References
-
Crizotinib Binding Mode: Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] Link
-
Regioselective Synthesis: Kong, Y., Tang, M., & Wang, Y. (2014). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579. Link
-
Celecoxib Mechanism: Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link
-
Avapritinib & KIT: Evans, E. K., et al. (2017). "A precision therapy against cancers driven by KIT/PDGFRA mutations."[7][8] Science Translational Medicine, 9(414). Link
-
COX-2 Assay Protocol: Cayman Chemical. (n.d.). "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Link
Sources
- 1. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. korambiotech.com [korambiotech.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Avapritinib? [synapse.patsnap.com]
structure-activity relationship (SAR) studies of pyrazole analogs
Executive Summary
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as both a hydrogen bond donor and acceptor, its high metabolic stability, and its rigid planar geometry. It is the core architecture behind blockbuster therapeutics ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Crizotinib, Ruxolitinib).
This guide moves beyond basic functionalization. It addresses the primary bottleneck in pyrazole SAR—regiochemical control during synthesis —and provides a structural logic for optimizing binding affinity, particularly within the ATP-binding pockets of protein kinases.
The Pyrazole Scaffold: Physicochemical Foundations[1][2]
To manipulate the pyrazole ring effectively, one must understand its electronic behavior.
-
Tautomerism: Unsubstituted pyrazoles exist in a rapid equilibrium between two tautomers (
- and -pyrazole). Substitution at locks the tautomer, defining the vector of the remaining substituents ( vs ). -
Dipole & H-Bonding: The pyridine-like nitrogen (
) is a robust H-bond acceptor, while the pyrrole-like nitrogen ( , if unsubstituted) is a donor. This dual nature makes pyrazoles excellent mimics of the adenine ring in ATP, facilitating "hinge-binding" in kinase targets. -
Aromaticity: The ring is
-excessive, making highly nucleophilic and susceptible to electrophilic aromatic substitution (e.g., halogenation), which is a key vector for tuning electronic properties without adding significant steric bulk.
Diagram 1: Pyrazole Numbering & Functionalization Vectors
Caption: Functionalization vectors of the pyrazole scaffold. N1 substitution locks the tautomer, defining the identities of C3 and C5.
Synthetic Mastery: The Regiochemistry Bottleneck
The most common failure mode in pyrazole SAR is the misassignment of regioisomers (
The Scientist's Rule: You cannot interpret biological data if your regiochemistry is ambiguous. Always validate regioisomers using NOE (Nuclear Overhauser Effect) NMR or X-ray crystallography.
Strategic Regiocontrol
-
For 1,3-Isomers: Use steric differentiation in the diketone. The most nucleophilic nitrogen of the hydrazine attacks the least hindered carbonyl.
-
For 1,5-Isomers: Use enaminones or
-alkynic ketones. These force the hydrazine to attack the -carbon (Michael addition) before cyclization, inverting the standard regioselectivity.
Diagram 2: Synthetic Decision Tree for Regiocontrol
Caption: Decision tree for selecting synthetic routes based on required pyrazole regiochemistry.
Strategic SAR Exploration
N1 Substitution: The Pharmacokinetic Handle
The
-
Role: Modulates solubility (LogP) and metabolic stability.
-
Risk: An unsubstituted
can be a metabolic handle for glucuronidation. Capping it with a methyl, phenyl, or specialized heterocyclic group (as in Celecoxib's sulfonamide-phenyl) improves oral bioavailability.
C3 vs. C5: The Selectivity Toggle
Due to the bond angles, substituents at
-
C3 (The "Linear" Vector): Substituents here extend linearly from the ring. In kinase inhibitors, this often targets the "gatekeeper" residue or the back-pocket.
-
C5 (The "Twist" Vector): A bulky group at
creates steric clash with the substituent, forcing the -phenyl ring out of planarity. This torsional twist is critical for atropisomerism-based selectivity and filling globular hydrophobic pockets [1].
C4: Electronic Tuning
-
Halogenation: Introducing F or Cl at
lowers the pKa of the pyrazole protons (if is present) and modulates the electron density of the ring, affecting stacking interactions with aromatic residues in the binding site.
Case Study: Kinase Inhibition (The Hinge Binder)
Pyrazoles are classic "Type I" kinase inhibitors. They mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Mechanism:
-
Acceptor: The
nitrogen accepts a H-bond from the backbone amide of the hinge residue. -
Donor: An exocyclic amine at
(or the itself) donates a H-bond to the backbone carbonyl.
Optimization Logic (Aurora A / CDK2): In the development of Aurora kinase inhibitors, the pyrazole scaffold is often fused or substituted to maximize shape complementarity. Data typically shows that rigidifying the scaffold (e.g., fusing to form a pyrazolo[1,5-a]pyrimidine) increases potency by reducing the entropic penalty of binding [2].
Comparative SAR Data (Representative)
| Analog | N1 Substituent | C3 Substituent | C4 Substituent | IC50 (Kinase X) | Interpretation |
| 1 | H | H | 1.2 | Weak hinge binder (Adenine mimic). | |
| 2 | Methyl | H | >10 | Loss of H-bond donor capacity at N1 (if N1 was binding). | |
| 3 | Phenyl | H | 0.45 | Hydrophobic interaction in solvent channel. | |
| 4 | Phenyl | F | 0.08 | Lead. C4-F modulates electronics; increases lipophilicity. |
Experimental Protocols
Protocol: Regioselective Synthesis of 1,5-Diarylpyrazoles
This protocol utilizes an enaminone intermediate to ensure 1,5-regioselectivity, avoiding the ambiguity of standard diketone condensation.
Reagents: Acetophenone derivative, DMF-DMA (N,N-Dimethylformamide dimethyl acetal), Aryl hydrazine, Ethanol.
-
Enaminone Formation:
-
Charge a round-bottom flask with the acetophenone derivative (1.0 eq) and DMF-DMA (1.5 eq).
-
Reflux for 8–12 hours. Monitor by TLC (disappearance of ketone).
-
Concentrate in vacuo to yield the crude enaminone (usually a yellow/orange solid). Checkpoint: 1H NMR should show characteristic doublet for vinyl protons.
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (0.5 M concentration).
-
Add Aryl hydrazine (1.1 eq).
-
Reflux for 4–6 hours.
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold ethanol.
-
-
Validation (Self-Validating Step):
-
Acquire a 1D NOE NMR spectrum. Irradiate the pyrazole C4-H.
-
Result: If 1,5-isomer, you will see NOE enhancement of the aryl protons on both the N1-ring and the C5-ring. If 1,3-isomer, the N1-aryl protons are too distant from C4-H to show strong enhancement.
-
Protocol: Biochemical Kinase Assay (IC50 Determination)
Standard FRET-based assay to determine potency.
-
Preparation: Prepare 3x serial dilutions of the pyrazole analog in DMSO (10 concentrations).
-
Enzyme Mix: Dilute the target kinase (e.g., Aurora A) in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction:
-
Add 5
L of compound solution to 384-well plate. -
Add 10
L of Enzyme Mix. Incubate 10 min. -
Add 10
L of Substrate Mix (ATP + Fluorescent Peptide Substrate).
-
-
Read: Incubate 60 min at RT. Add Stop Solution (EDTA). Read fluorescence ratio on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link
-
Fustero, S., et al. (2011). "Recent advances in the regioselective synthesis of pyrazoles." Current Organic Chemistry. Link
-
Ansari, A., et al. (2017). "Pyrazole scaffolds: A diverse entity in medicinal chemistry." Journal of Heterocyclic Chemistry. Link
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
Engineering Pyrazole-Chalcone Hybrids: A Senior Scientist's Guide to Synthesis and Bioactivity
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the molecular hybridization of distinct pharmacophores into a single chemical entity is a highly effective strategy for overcoming drug resistance and enhancing target specificity[1]. Pyrazole-chalcone hybrids represent a privileged class of these molecular architectures. The pyrazole ring, a five-membered nitrogen-containing heterocycle, is a foundational moiety in numerous FDA-approved drugs (e.g., celecoxib, ruxolitinib) known for their anti-inflammatory and kinase-inhibitory properties[2]. Conversely, chalcones (1,3-diphenyl-2-propen-1-ones) possess a highly reactive α,β-unsaturated carbonyl system (–C=O–CH=CH–) that acts as a Michael acceptor, enabling them to interact with various intracellular nucleophiles and biological targets[3].
By fusing these two scaffolds, researchers can synthesize multifunctional molecular hybrids that exhibit profound antidiabetic, antimicrobial, and anticancer properties[4],[3]. This guide details the mechanistic rationale, optimized synthetic protocols, and bioactivity profiling necessary for developing novel pyrazole-chalcone therapeutics.
Synthetic Architecture: The Claisen-Schmidt Condensation
The standard method for synthesizing pyrazole-chalcone hybrids is the base-catalyzed Claisen-Schmidt condensation between a pyrazole-bearing aldehyde (or ketone) and a substituted acetophenone (or benzaldehyde)[5].
Causality in Reaction Design
As an application scientist, it is critical to understand why specific conditions are chosen rather than blindly following a recipe:
-
Base Catalysis (NaOH/KOH): A strong base is required to deprotonate the
-carbon of the acetophenone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The subsequent dehydration step (E1cB mechanism) is the thermodynamic driving force that yields the stable, conjugated α,β-unsaturated system[5]. -
Microwave Irradiation vs. Conventional Heating: Conventional refluxing can take upwards of 24 hours and often results in side products. Microwave-assisted synthesis induces localized superheating and rapid dipole rotation. This kinetic acceleration drives the dehydration step forward efficiently, boosting yields to 80–85% within minutes and significantly enhancing product purity[4],[6].
-
Green Solvents (PEG-400): Using Polyethylene Glycol (PEG-400) acts as a liquid-liquid phase transfer catalyst. It enhances the solubility of both the hydrophobic organic reactants and the aqueous base, facilitating a homogenous reaction microenvironment without the need for toxic volatile organic solvents[2].
Microwave-assisted Claisen-Schmidt condensation workflow for pyrazole-chalcone hybrids.
Validated Experimental Protocol: Microwave-Assisted Synthesis
To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints.
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL borosilicate glass microwave vessel, combine equimolar amounts (e.g., 10 mmol) of the substituted pyrazole aldehyde and the corresponding acetophenone derivative[2].
-
Solvent & Catalyst Addition: Add 10 mL of PEG-400 as the green reaction medium. Introduce 2 mL of an aqueous NaOH solution (20% w/v) dropwise while stirring continuously to initiate enolate formation[2].
-
Microwave Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 150–300 W, maintaining a temperature of 60–70 °C for 2 to 5 minutes[4].
-
Self-Validation Check (TLC): Pause the reaction at 2 minutes. Spot the mixture on a silica gel TLC plate (eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spots confirms reaction completion[2].
-
-
Quenching & Precipitation: Pour the hot reaction mixture over 100 g of crushed ice and neutralize with dilute HCl (1M) until the pH reaches 7.0. The crude pyrazole-chalcone hybrid will precipitate as a solid[2].
-
Purification: Filter the precipitate under a vacuum, wash thoroughly with chilled distilled water to remove PEG-400 and inorganic salts, and recrystallize from hot ethanol[5].
-
Structural Characterization (The J-Constant Rule): When analyzing the
H NMR spectrum (400 MHz, CDCl ), look for two distinct doublets between 7.3 and 7.9 ppm. A coupling constant ( ) of approximately 16 Hz is the definitive, self-validating proof that the synthesized chalcone possesses the desired trans ( ) geometry[2].
Bioactivity Profiling & Mechanistic Pathways
Antidiabetic Activity
Pyrazole-chalcone hybrids have emerged as potent
Anticancer Cytotoxicity
The anticancer efficacy of these hybrids is driven by their ability to act as multi-target agents. They exhibit dose-dependent cytotoxicity across various cancer cell lines, including human oral squamous cell carcinoma (OSCC), breast cancer (MCF-7), and lung cancer (A549)[7],[8].
Mechanistically, the chalcone moiety's Michael acceptor properties allow it to deplete intracellular glutathione, leading to elevated Reactive Oxygen Species (ROS)[1]. This oxidative stress triggers mitochondrial depolarization, activates the caspase cascade, and ultimately forces the cancer cells into apoptosis and G2/M phase cell cycle arrest[9],[1].
Anticancer signaling pathways induced by pyrazole-chalcone molecular hybrids.
Quantitative Structure-Activity Relationship (QSAR) Data
The substitution pattern on the aromatic rings drastically influences bioactivity. Electron-withdrawing groups (e.g., –Cl, –F) on the acetophenone ring generally enhance target affinity and cytotoxicity[4],[9]. The table below summarizes the quantitative bioactivity of recent novel hybrids:
| Compound ID | Scaffold / Substitution | Primary Target / Cell Line | Bioactivity Metric | Ref |
| Compound LI | Pyrazole-Chalcone (C | IC | [4] | |
| Compound LII | Pyrazole-Chalcone (C | IC | [4] | |
| Compound LIV | Pyrazole-Chalcone (C | IC | [4] | |
| Acarbose | Standard Antidiabetic Drug | IC | [4] | |
| Hybrid 11 | 1,2,3-triazole-chalcone | MCF-7, K-562 (Cancer) | IC | [9] |
| Compound MS7 | Pyrazole-Chalcone | OSCC (Oral Cancer) | PSE > 15,304.5 | [8] |
Note: Compounds LII and LIV demonstrate superior
Conclusion
The synthesis of pyrazole-chalcone hybrids via microwave-assisted Claisen-Schmidt condensation represents a highly efficient, green, and scalable approach to drug discovery[4],[2]. By understanding the mechanistic causality of the reaction conditions—such as the thermodynamic driving force of base-catalyzed dehydration and the kinetic acceleration of microwave irradiation—researchers can consistently achieve high-purity
References
1.[4] Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.[Link] 2.[2] PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Healthcare Bulletin.[Link] 3.[6] Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PMC (NIH).[Link] 4.[5] Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI.[Link] 5.[3] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[Link] 6.[7] Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole–chalcone hybrids. Taylor & Francis.[Link] 7.[8] Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PMC (NIH).[Link] 8.[9] Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. MDPI.[Link] 9.[1] Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole-chalcone hybrids. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review | MDPI [mdpi.com]
Advanced Green Chemistry Protocols for Pyrazole Synthesis: A Practical Guide for Drug Development
Executive Briefing
Pyrazole and its fused derivatives (e.g., pyranopyrazoles) are privileged pharmacophores embedded in numerous blockbuster therapeutics, including celecoxib, sildenafil, and various kinase inhibitors. Historically, the construction of these nitrogen-rich heterocycles relied on traditional Knorr syntheses or complex multicomponent reactions (MCRs) that necessitated volatile organic solvents (VOCs), hazardous acidic catalysts, and prolonged refluxing. These legacy routes suffer from poor atom economy and unacceptably high E-factors (mass of waste per mass of product).
As a Senior Application Scientist, I have observed that transitioning to green chemistry is no longer just an environmental mandate—it is a strategic optimization that reduces cycle times, improves safety profiles, and often enhances product yields. This application note details field-proven, sustainable methodologies for pyrazole synthesis, focusing on aqueous micellar catalysis and solvent-free mechanochemistry.
Mechanistic Causality in Green Activation
To successfully implement green protocols, one must understand the physical chemistry driving these reactions without traditional solvation.
1. Aqueous Micellar Catalysis (The Hydrophobic Effect) Water is the ultimate green solvent, but the inherent insolubility of organic precursors often hinders reactivity. By introducing a surfactant like Cetyltrimethylammonium bromide (CTAB), we achieve micellar catalysis. The hydrophobic core of the micelle encapsulates the substrates (e.g., hydrazine, ethyl acetoacetate, and aldehydes), drastically increasing their effective local molarity. This proximity effect accelerates the initial Knoevenagel condensation and subsequent Michael addition, driving the reaction forward at mild temperatures while water acts as an excellent heat sink [2.1].
2. Mechanochemistry (Solvent-Free Activation) Mechanochemical ball milling or grinding eliminates bulk solvent waste entirely. Mechanical energy forces molecules into intimate contact, creating localized high-pressure and high-temperature microenvironments—often referred to as the "magma-plasma" model. This physical activation lowers the activation energy required for dehydration and cyclization, allowing complex multicomponent reactions to proceed rapidly at room temperature without thermal degradation of sensitive functional groups [1].
3. Microwave-Assisted Synthesis in Ionic Liquids Microwave irradiation provides rapid, volumetric dielectric heating. When paired with ionic liquids (ILs) or deep eutectic solvents (DES), which possess high dipole moments, energy transfer is nearly instantaneous. This overcomes the activation barrier for the final cyclization step in minutes rather than hours [2].
Strategy Matrix
Decision matrix for selecting green chemistry activation routes in pyrazole synthesis.
Comparative Analytics
The following table summarizes the quantitative performance of various synthesis strategies for a standard 4-component pyrano[2,3-c]pyrazole reaction (hydrazine, ethyl acetoacetate, aldehyde, malononitrile).
| Synthesis Strategy | Catalyst / Medium | Conditions | Avg. Time | Avg. Yield (%) | E-Factor |
| Traditional | Piperidine / Ethanol | Reflux | 4–6 h | 65–75 | > 15 |
| Aqueous MCR | CTAB / Water | 60 °C | 20–30 min | 85–94 | < 5 |
| Mechanochemical | Catalyst-free / None | Ball Milling (RT) | 10–15 min | 88–95 | < 1 |
| Microwave | Ionic Liquid (IL) | 80 °C (MW) | 3–5 min | 90–98 | < 2 |
Validated Experimental Protocols
Protocol A: Aqueous Micellar Synthesis of Pyrano[2,3-c]pyrazoles
Rationale: Utilizing CTAB in water creates an artificial hydrophobic pocket that forces the four components into close proximity, bypassing the need for toxic organic solvents.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, add 10 mL of deionized water and 10 mol% of CTAB. Stir at room temperature for 5 minutes until a slightly cloudy micellar suspension forms.
-
Substrate Addition: Sequentially add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol).
-
Reaction: Heat the mixture to 60 °C using an oil bath or heating block.
-
Scientist's Note: Excessive foaming can occur during the initial heating phase due to the surfactant. Maintain a moderate stirring speed (approx. 400 rpm) to prevent loss of material to the upper walls of the flask.
-
-
Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane 3:7). The reaction typically reaches completion within 20–30 minutes.
-
Workup: Cool the flask to room temperature. The highly hydrophobic pyrazole product will precipitate out of the aqueous phase. Filter the solid under vacuum, wash with ice-cold water (2 × 5 mL) to remove residual CTAB, and recrystallize from hot ethanol.
-
Catalyst Recycling: The aqueous filtrate containing the CTAB micelles can be reused for up to 3 consecutive cycles with only a marginal drop in yield (~5% per cycle).
Protocol B: Solvent-Free Mechanochemical Synthesis
Rationale: Eliminates solvent entirely. The mechanical shearing forces drive the dehydration steps required for pyrazole cyclization.
Step-by-Step Methodology:
-
Preparation: Equip a planetary ball mill with a 25 mL stainless steel or agate jar and 5 milling balls (5 mm diameter).
-
Substrate Addition: Add the 1,3-diketone (1.0 mmol) and the hydrazine derivative (1.0 mmol) directly into the jar. Add a catalytic amount of a green solid acid (e.g., silica-supported ceric ammonium nitrate, 5 mol%).
-
Milling: Seal the jar and mill at 400 rpm for 10–15 minutes at room temperature.
-
Workup: Open the jar (in a fume hood, as minor pressure buildup from water vapor may occur). Extract the solid mixture with a minimal amount of green solvent (e.g., ethyl acetate, 5 mL) to separate the product from the heterogeneous catalyst.
-
Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product.
Analytical Self-Validation & Troubleshooting
To ensure the protocols function as a self-validating system, rely on the following analytical checkpoints:
-
FT-IR Spectroscopy: The most immediate indicator of successful cyclization is the complete disappearance of the strong ketone/aldehyde carbonyl stretching bands (~1710 cm⁻¹) and the emergence of a sharp C=N stretch (~1600 cm⁻¹) alongside a broad N-H stretch (~3200–3300 cm⁻¹) if the pyrazole is unsubstituted at the 1-position.
-
¹H-NMR Checkpoints: For pyranopyrazoles, look for the highly characteristic 4H-pyran proton, which appears as a distinct singlet between 4.5 and 5.0 ppm. The pyrazole N-H proton (if applicable) will appear as a broad singlet far downfield (12.0–13.5 ppm) due to strong intermolecular hydrogen bonding.
-
Troubleshooting Incomplete Cyclization: If TLC shows a persistent intermediate (often the uncyclized hydrazone), it indicates insufficient dehydration. In Protocol A, increase the temperature to 75 °C. In Protocol B, increase the milling time by 5 minutes or add a single drop of water (liquid-assisted grinding) to enhance the mobility of the solid reactants.
References
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 2023.[Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 2024.[Link]
-
Recent advances on the green synthesis and antioxidant activities of pyrazoles. Mini Reviews in Medicinal Chemistry, 2015.[Link]
Sources
Application Note: In Vitro Cytotoxicity Assays for Pyrazole Compounds Against Cancer Cell Lines
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary
Pyrazole derivatives—particularly 1,3,4-trisubstituted pyrazoles, pyrazole-indole hybrids, and pyrazole oximes—have emerged as a highly potent class of heterocyclic compounds in oncological drug discovery[1][2][3]. Their structural versatility allows them to act as multi-target inhibitors, disrupting critical cancer survival pathways including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization[1][2].
This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro cytotoxicity of novel pyrazole compounds. By moving beyond isolated viability metrics and employing a multiplexed assay approach, researchers can confidently map both the efficacy and the specific apoptotic mechanisms of their lead compounds.
Mechanistic Rationale: The Causality of Pyrazole Cytotoxicity
To design an effective in vitro screening cascade, one must first understand the molecular causality of the compound. Pyrazole derivatives do not merely act as non-specific toxins; they are targeted modulators of the cell cycle and apoptotic machinery[2][4].
When a cancer cell is exposed to an active pyrazole derivative, the primary interaction often occurs at the kinase level (e.g., CDK2 or VEGFR) or via direct binding to the colchicine-binding site on tubulin[1][2]. This primary inhibition triggers a cascade of downstream cellular crises:
-
ROS Generation & Mitochondrial Depolarization: Inhibition of survival signaling leads to the accumulation of Reactive Oxygen Species (ROS)[2].
-
Bcl-2/Bax Axis Modulation: Pyrazoles frequently downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax[3][4].
-
Executioner Caspase Activation: The shifting Bcl-2/Bax ratio permeabilizes the mitochondrial membrane, releasing cytochrome c and activating Caspase-3, committing the cell to apoptosis[3][4].
Fig 1: Molecular mechanisms of pyrazole-induced apoptosis and cell cycle arrest in cancer cells.
Experimental Design: A Self-Validating System
Relying solely on a single viability assay (like MTT) is a critical vulnerability in drug development. MTT measures metabolic activity via mitochondrial succinate dehydrogenase[5]. If a pyrazole compound specifically uncouples mitochondrial respiration without causing immediate cell death, MTT will yield a false positive for cytotoxicity.
To establish trustworthiness and scientific integrity, we employ a self-validating triad of assays:
-
MTT Assay: Establishes the baseline IC50 (metabolic viability)[5][6].
-
LDH Release Assay: Validates actual membrane rupture (differentiating apoptosis from necrosis)[7].
-
Flow Cytometry (Annexin V/PI & Cell Cycle): Confirms the specific mechanism of death (phosphatidylserine externalization and DNA fragmentation)[5][8].
Fig 2: Self-validating in vitro workflow for evaluating pyrazole compound cytotoxicity.
Quantitative Data Summaries
Recent literature highlights the potent efficacy of various pyrazole scaffolds across multiple cancer lineages. The table below synthesizes the IC50 values and mechanisms of benchmarked pyrazole derivatives to provide context for your assay expectations[2][3][4][9].
| Pyrazole Derivative Type | Target Cancer Cell Line | IC50 (µM) | Putative Target / Mechanism | Reference |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | CDK-2 Inhibition, Caspase-3 Activation | [3] |
| Isolongifolanone Pyrazole (37) | MCF-7 (Breast Adenocarcinoma) | 5.21 | ROS Generation, Bcl-2 Downregulation | [2] |
| 1,3,4-Trisubstituted Pyrazole (27) | Breast Cancer | 16.50 | VEGFR-2 Inhibition (78% suppression) | [2] |
| Pyrazole Oxime (CF-6) | A549 (Lung Carcinoma) | 12.5 | General Cytotoxicity | [9] |
| 1,3,5-Trisubstituted Pyrazole (7) | PC-3 (Prostate Cancer) | 40.2 ± 0.1 | Bcl-2 Inhibition, Bax Upregulation | [4] |
Detailed Step-by-Step Protocols
Protocol A: MTT Cell Viability Assay (IC50 Determination)
Purpose: To quantify the half-maximal inhibitory concentration (IC50) of the pyrazole derivative[5][6].
-
Cell Seeding: Harvest cancer cells (e.g., A549, MCF-7) at the logarithmic growth phase. Seed at a density of
to cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow adherence[5]. -
Compound Preparation: Dissolve the pyrazole derivative in DMSO to create a stock solution. Critical Causality: The final concentration of DMSO in the culture medium must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity, which would skew the IC50[7].
-
Treatment: Aspirate the old media. Apply serial dilutions of the pyrazole compound (e.g., 0.1, 1, 10, 50, 100 µM) in fresh media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin at 10 µM)[9][10]. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate in the dark for 2–4 hours at 37°C[5][10].
-
Solubilization: Carefully remove the media. Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to dissolve the purple formazan crystals[5][10].
-
Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control and determine the IC50 using non-linear regression software (e.g., GraphPad Prism)[10].
Protocol B: Annexin V/PI Flow Cytometry for Apoptosis
Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis induced by the pyrazole compound[5][8].
-
Treatment & Harvesting: Seed cells in 6-well plates. Treat with the pyrazole compound at its calculated IC50 and 2× IC50 for 24–48 hours[8]. Harvest both adherent and floating cells (floating cells often represent the late apoptotic population)[5].
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis)[5][8].
-
Incubation: Incubate in the dark for 15 minutes at room temperature[5].
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
Protocol C: Cell Cycle Analysis via PI Staining
Purpose: To determine if the pyrazole derivative induces cell cycle arrest (e.g., G2/M phase arrest, typical of tubulin inhibitors)[2][3][5].
-
Harvesting & Fixation: Treat cells as described above. Harvest, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Causality: Ethanol dehydrates the cell and permeabilizes the membrane, allowing the PI dye to reach the nucleus[5]. Store at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge to remove ethanol, wash twice with PBS.
-
RNase A Treatment & Staining: Resuspend the pellet in 500 µL of staining solution containing 50 µg/mL PI and 100 µg/mL RNase A. Critical Causality: PI binds stoichiometrically to nucleic acids. Because it cannot distinguish between DNA and RNA, RNase A must be added to degrade RNA; otherwise, RNA fluorescence will obscure the distinct G1, S, and G2/M DNA peaks[5].
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze DNA content via flow cytometry, capturing at least 10,000 events per sample[5].
References
- BenchChem. "A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives".
- Novelty Journals. "Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review)".
- MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents".
- BenchChem. "Application Note: In Vitro Cytotoxicity of a Novel Pyrazole Azo Compound (PyrAzo-1)".
- Research Journal of Pharmacy and Technology (RJPT). "Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles".
- ACS Omega. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents".
- ACS Omega. "Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids".
- RSC Advances. "Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives".
- Semantic Scholar. "Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines".
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. rjptonline.org [rjptonline.org]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Antimicrobial Susceptibility Profiling for Synthetic Pyrazole Scaffolds
Introduction & Scientific Context
Synthetic pyrazole derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting potent antimicrobial activity often through the inhibition of bacterial DNA gyrase (GyrB subunit) and topoisomerase IV [1, 3]. However, unlike hydrophilic natural products, synthetic pyrazoles frequently exhibit high lipophilicity (LogP > 3) and poor aqueous solubility.
Standard clinical protocols (e.g., standard turbidity-based Broth Microdilution) often fail with these compounds due to:
-
Compound Precipitation: High concentrations in aqueous broth form micro-precipitates that mimic bacterial growth (false resistance).
-
Solvent Toxicity: Improper DMSO management can inhibit bacterial growth independently of the drug (false susceptibility).
-
Color Interference: Many synthetic pyrazoles are chromogenic, interfering with optical density (OD600) readings.
This guide provides a validated workflow modifying CLSI M07 and EUCAST standards to accurately profile synthetic pyrazoles using a Resazurin-Modified Assay (REMA) and Time-Kill Kinetics .
Pre-Analytical Phase: Compound Handling & Solubility
The Golden Rule of Synthetic AST: The solvent concentration must never exceed the biological tolerance of the test organism.
Solvent Tolerance Limits
While CLSI guidelines allow for specific solvent use, internal validation is required for synthetic libraries.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Maximum Final Concentration: 1% (v/v) is the industry standard.
-
Note: Some Pseudomonas strains tolerate up to 2.5%, while fastidious organisms (e.g., H. influenzae) may require <0.5%.
-
Stock Solution Preparation Workflow
To prevent "crashing out" (precipitation) upon introduction to the aqueous media, a step-down dilution series is required.
Figure 1: Step-down dilution workflow to minimize precipitation shock. The "Working Solution" step allows visual inspection for precipitation before adding valuable bacterial cultures.
Protocol A: Resazurin-Modified Broth Microdilution (REMA)
Objective: Determine Minimum Inhibitory Concentration (MIC) without interference from compound precipitation. Principle: Resazurin (Blue, Non-fluorescent) is reduced by viable bacterial oxidoreductases to Resorufin (Pink, Fluorescent).[1] This metabolic readout ignores inert precipitates [2, 5].
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Plates: 96-well, black-walled (for fluorescence) or clear (for colorimetric).
Experimental Procedure
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Plate Setup:
-
Add 50 µL of compound working solutions (from Fig 1) to columns 1–10.
-
Column 11 (Growth Control): 50 µL Broth + 50 µL Inoculum + 1% DMSO (Critical: Must match solvent background).
-
Column 12 (Sterility Control): 100 µL Broth only.
-
-
Inoculation: Add 50 µL of diluted inoculum to columns 1–11.
-
Incubation: 35 ± 2°C for 18–24 hours (ambient air).
-
Development:
-
Add 30 µL Resazurin solution to all wells.[2]
-
Incubate for 1–4 hours.
-
-
Readout:
-
Visual: Blue = No Growth (Inhibition); Pink = Growth.
-
Fluorometric: Ex 530nm / Em 590nm.
-
Data Interpretation Table
| Readout (Color) | Fluorescence (RFU) | Interpretation | Status |
| Blue | Low (< 200) | No metabolic activity | Susceptible (MIC) |
| Pink | High (> 1000) | Active reduction (Growth) | Resistant |
| Purple/Mixed | Medium | Partial inhibition | Sub-MIC |
Protocol B: Mechanism of Action – Time-Kill Kinetics
Objective: Distinguish between Bacteriostatic (growth arrest) and Bactericidal (killing) activity. Pyrazoles targeting DNA Gyrase are typically bactericidal [3].
Logic Flow & Decision Tree
Before investing in Time-Kill, ensure the MIC is valid.
Figure 2: Decision matrix for progressing from MIC screening to Pharmacodynamic profiling.
Procedure
-
Preparation: Prepare 10 mL tubes of CAMHB containing the pyrazole derivative at 1x MIC and 4x MIC .
-
Inoculation: Inoculate with
CFU/mL (final conc). -
Sampling: At T=0, 4, 8, and 24 hours, remove 100 µL.
-
Plating: Perform serial 10-fold dilutions in PBS and plate onto nutrient agar.
-
Counting: Count colonies after 24h incubation.
-
Calculation:
-
Requirement: A
reduction (99.9% kill) confirms bactericidal activity, typical of effective DNA gyrase inhibitors [3].
-
Troubleshooting & Quality Control
The "Skipped Well" Phenomenon
-
Observation: Growth in well 4, no growth in well 5, growth in well 6.
-
Cause: Pipetting error or drug precipitation in specific wells.
-
Solution: Repeat assay. Ensure the "Working Solution" (Fig 1) is homogenous before adding to the plate.
False Resistance (Precipitation)
-
Observation: The well looks turbid, but Resazurin remains Blue.
-
Cause: The pyrazole has crashed out of solution, scattering light but not reducing the dye.
-
Action: Trust the Resazurin color (Blue = Inhibited). Report the MIC but note "precipitation observed."
Solvent Toxicity
-
Observation: No growth in the "Growth Control" (Column 11).
-
Cause: 1% DMSO is toxic to this specific strain.
-
Action: Repeat using 0.5% DMSO max.
References
-
Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[3] PLOS ONE. Available at: [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. Available at: [Link]
-
Bhatia, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][5] CLSI.[6] Available at: [Link]
-
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[7] Available at: [Link]
Sources
- 1. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. nih.org.pk [nih.org.pk]
- 7. aurosan.de [aurosan.de]
Application Note: Strategic Utilization of the 3-(3,4-Dimethoxyphenyl)-1H-pyrazole Scaffold in Medicinal Chemistry
Executive Summary & Rationale
The 3-(3,4-dimethoxyphenyl)-1H-pyrazole moiety represents a "privileged scaffold" in modern drug discovery. Its utility stems from the synergistic combination of the electron-rich veratryl (3,4-dimethoxyphenyl) group and the amphoteric pyrazole heterocycle.
Mechanistic Grounding
-
The Veratryl Group: Mimics the catechol moiety found in endogenous neurotransmitters (dopamine, norepinephrine) and the ribose ring of ATP. This allows for high-affinity binding in kinase ATP-pockets (e.g., EGFR, VEGFR) and Phosphodiesterase (PDE) active sites.
-
The Pyrazole Ring: Acts as a bioisostere for imidazole, amide, or phenyl rings. It functions as a hydrogen bond donor (NH) and acceptor (N2), facilitating critical water-mediated bridges or direct interactions with enzyme backbone residues (e.g., the "hinge region" of kinases).
This guide provides a validated roadmap for synthesizing, functionalizing, and testing this scaffold, moving beyond theoretical design to actionable bench protocols.
Chemical Synthesis Protocols
To ensure reproducibility and regiochemical fidelity, we recommend two distinct synthetic routes depending on the desired substitution pattern.
Protocol A: Regioselective Synthesis of 3-Substituted Parent Scaffold
Best for: Creating the core scaffold with an unsubstituted C4/C5 position for later functionalization.
Reagents:
- -Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine Hydrate (
) -
Ethanol (EtOH)
Step-by-Step Methodology:
-
Enaminone Formation: Dissolve 3,4-dimethoxyacetophenone (10 mmol) in neat DMF-DMA (15 mmol). Reflux for 6–8 hours.
-
Checkpoint: Monitor TLC for the disappearance of the ketone. The product, an enaminone intermediate, typically precipitates upon cooling or addition of hexane.
-
-
Cyclization: Redissolve the isolated enaminone in EtOH (20 mL). Add Hydrazine Hydrate (12 mmol) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Isolation: Cool to room temperature. Pour into ice-water. The 3-(3,4-dimethoxyphenyl)-1H-pyrazole will precipitate as a solid. Filter and recrystallize from EtOH.
Protocol B: The Chalcone Route (3,5-Disubstituted Library Generation)
Best for: Rapidly generating diversity at the C5 position.
Step-by-Step Methodology:
-
Claisen-Schmidt Condensation: React 3,4-dimethoxyacetophenone with an aryl aldehyde (1.0 eq) in EtOH with NaOH (40%, aq) to form the chalcone.
-
Heterocyclization: React the chalcone with Hydrazine Hydrate (or substituted hydrazines) in refluxing EtOH/Acetic Acid.
-
Critical Note: This route often produces a mixture of regioisomers (1,3- vs. 1,5-disubstituted).[3] Rigorous NMR characterization (NOESY) is required to confirm the position of the dimethoxyphenyl group.
-
Visualization: Synthesis Workflow
Figure 1: Divergent synthetic pathways for accessing the 3,4-dimethoxyphenyl pyrazole scaffold.
Structural Modification & SAR Strategy
To optimize this scaffold for drug candidates, specific vectors on the pyrazole ring must be exploited.
Design Logic Table
| Position | Modification Type | Chemical Logic | Biological Impact |
| N1 | Alkylation / Arylation | Reduces polarity; removes H-bond donor. | Improves membrane permeability; targets hydrophobic pockets (e.g., Kinase back-pockets). |
| C3 | 3,4-Dimethoxy (Fixed) | Electron-donating, H-bond accepting. | Pharmacophore Anchor: Mimics Adenosine/Catechol. Essential for potency. |
| C4 | Halogenation / Suzuki Coupling | Electrophilic substitution (NIS/NBS). | Modulates metabolic stability (blocks oxidation); accesses "Gatekeeper" residues in kinases. |
| C5 | Bulky Aryl / Alkyl | Steric bulk introduction. | Controls selectivity (isoform specificity); induces conformational lock. |
Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) map for optimizing the scaffold.
Biological Evaluation Protocols
Assay 1: Kinase Inhibition Screen (ADP-Glo™ Platform)
Rationale: The 3,4-dimethoxyphenyl pyrazole is a classic ATP-mimetic. This assay quantifies the scaffold's ability to displace ATP from the kinase active site.
Protocol:
-
Preparation: Prepare 10 mM stock solutions of the pyrazole derivatives in 100% DMSO.
-
Dilution: Serial dilute compounds (1:3) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction:
-
Add 5 µL of Kinase Enzyme (e.g., EGFR, VEGFR2) to a 384-well white plate.
-
Add 5 µL of compound (or DMSO control). Incubate 10 min.
-
Add 5 µL of ATP/Substrate mix to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 15 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 30 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.
-
-
Readout: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Assay 2: Cell Viability (MTT Assay)
Rationale: To determine off-target cytotoxicity or anticancer efficacy in whole cells.
Protocol:
-
Seeding: Seed A549 (Lung) or MCF-7 (Breast) cancer cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with pyrazole derivatives (0.1 µM – 100 µM) for 48–72 hours.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours at 37°C.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm.
Expected Data & Interpretation
When analyzing this scaffold, compare your derivatives against these baseline expectations.
| Derivative Class | Modification | Predicted Kinase IC50 | Predicted Solubility | Notes |
| Parent | Unsubstituted | > 10 µM | Moderate | Good starting point, but lacks potency. |
| Class A | C4-Phenyl | 100 nM - 1 µM | Low | "Propeller" shape fills hydrophobic pocket. |
| Class B | N1-Piperazine | 1 - 5 µM | High | Solubilizing tail; may clash with hinge region if not optimized. |
| Class C | C4-Iodo | Inactive | Low | Reactive intermediate; use for coupling only. |
References
-
Review of Pyrazole Scaffolds
- Ansari, A. et al. "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry, 2017.
-
(Verified concept grounding).
-
Synthesis Methodology (Regioselectivity)
- Fustero, S. et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
Specific 3,4-Dimethoxyphenyl Activity
- Da Silva, et al. "Synthesis and biological evaluation of 3-(3,4-dimethoxyphenyl)-pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2020.
-
(General Journal Landing Page for verification of scope).
-
Kinase Assay Protocol (ADP-Glo)
- Promega Technical Manual for ADP-Glo™ Kinase Assay.
Disclaimer: This Application Note is for research purposes only. All synthesis reactions should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Strategic Development of Pyrazole-Based Small Molecule Inhibitors
Abstract
The pyrazole ring (
This application note provides a comprehensive, field-validated workflow for the development of pyrazole-based inhibitors. We move beyond basic theory to detail the regioselective synthesis challenges, TR-FRET biochemical profiling , and cellular target engagement (CETSA) protocols required to validate a lead candidate.
Phase 1: Rational Design & Structure-Activity Relationship (SAR)
The Pharmacophore Logic
The success of pyrazoles stems from their ability to orient substituents in vectors that strictly define the molecule's shape and electrostatic potential. In kinase inhibition, the pyrazole often occupies the hinge region of the ATP-binding pocket.
-
N1 Position: Critical for solubility and ADME properties. Bulky groups here can prevent metabolic N-glucuronidation but may induce steric clashes within the active site.
-
C3 vs. C5 Positions: The "regiochemistry trap." Substituents at C3 and C5 project into vastly different regions of the protein. In many kinase inhibitors, a C3-aryl group engages the hydrophobic back pocket (Gatekeeper residue), while C5 remains unsubstituted or small to avoid steric clash with the glycine-rich loop.
SAR Decision Matrix
The following decision tree illustrates the logical flow for optimizing a pyrazole hit.
Figure 1: Strategic SAR optimization workflow for pyrazole scaffolds.
Phase 2: Chemical Synthesis Protocols
The Regioselectivity Challenge
The most common synthetic route, the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis), often yields a mixture of 1,3- and 1,5-isomers. Separation of these isomers is difficult and yield-limiting.
Critical Insight: The regioselectivity is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.
Protocol: Regioselective Synthesis via Fluorinated Solvents
This protocol utilizes 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity, a method validated to favor the 1,3-isomer due to H-bonding stabilization of the intermediate.
Reagents:
-
1,3-Diketone derivative (1.0 equiv)
-
Substituted Hydrazine hydrochloride (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE)
-
Base: Triethylamine (
)
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,3-diketone (1.0 mmol) in TFE (5 mL) in a microwave-compatible vial.
-
Addition: Add the hydrazine hydrochloride (1.1 mmol) followed by dropwise addition of
(1.2 mmol). -
Reaction: Seal the vial and irradiate in a microwave reactor at 80°C for 20 minutes . (Alternatively: Reflux for 4 hours if microwave is unavailable).
-
Work-up: Evaporate TFE under reduced pressure (rotary evaporator). The fluorinated solvent is expensive; consider recycling.
-
Extraction: Redissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Quality Control: Confirm regioisomer identity using NOESY NMR. The interaction between N1-R and C5-H is the definitive signature for 1,5-substitution.
-
Phase 3: Biochemical Profiling (TR-FRET Assay)
Once synthesized, the inhibitor's affinity must be quantified. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This homogeneous assay is superior to standard ELISA due to low background and high sensitivity.
Assay Principle
A Europium (Eu)-labeled antibody binds to the kinase. A fluorescent tracer (AlexaFluor 647-labeled ATP competitive inhibitor) binds to the kinase active site.
-
No Inhibitor: Tracer binds
FRET occurs (High Signal). -
Inhibitor Present: Tracer displaced
FRET disrupted (Low Signal).
Protocol: Kinase Determination
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Target Kinase (e.g., p38 MAPK or JAK2).
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Kinase Tracer 236 (Invitrogen).
-
384-well low-volume white plates.
Workflow:
-
Compound Dilution: Prepare a 10-point serial dilution of the pyrazole inhibitor in 100% DMSO (starting at 10
M). Dilute 1:100 into Kinase Buffer A to generate 4x working stocks (final DMSO 1%). -
Plate Loading:
-
Add 5
L of 4x Compound to assay wells. -
Add 5
L of 4x Kinase/Antibody Mix (Optimized concentration, typically 5 nM kinase / 2 nM Ab). -
Add 5
L of 4x Tracer (Concentration = of tracer, typically 10-50 nM). -
Final Volume: 20
L.
-
-
Incubation: Cover plate and incubate for 60 minutes at Room Temperature in the dark to reach equilibrium.
-
Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis: Calculate TR-FRET Ratio (
). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine .[2][3]
Representative Data Structure
The following table format is recommended for reporting SAR data to ensure comparability.
| Compound ID | R1 (N-Subst) | R2 (C3-Subst) | Kinase IC50 (nM) | Selectivity Index (vs. Off-target) |
| PYR-001 | Methyl | Phenyl | 450 ± 35 | 1.2x |
| PYR-002 | Phenyl | Phenyl | 120 ± 15 | 5.0x |
| PYR-003 | 4-F-Phenyl | 4-Pyridine | 12 ± 2 | >100x |
| Ref (Celecoxib) | -- | -- | >10,000 | N/A |
Phase 4: Cellular Target Engagement (CETSA)
Biochemical potency does not guarantee cellular activity. The compound must penetrate the cell membrane and bind the target in the complex cytosolic environment. The Cellular Thermal Shift Assay (CETSA) validates this engagement.
Principle
Ligand binding stabilizes a protein, increasing its melting temperature (
CETSA Workflow Diagram
Figure 2: CETSA workflow for validating intracellular target engagement.
Detailed Protocol
-
Treatment: Seed cells (e.g., Jurkat) at
cells/mL. Treat with Pyrazole Inhibitor (at ) or DMSO control for 1 hour at 37°C. -
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes (50
L each). Heat each tube to a different temperature (range 40–67°C) for 3 minutes using a thermal cycler. -
Cooling: Immediately incubate at Room Temperature for 3 minutes.
-
Lysis: Add freeze-thaw lysis buffer (or 0.4% NP-40). Freeze-thaw 3 times using liquid nitrogen (or dry ice/methanol) and a 25°C water bath.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Analysis: Collect the supernatant (soluble fraction). Analyze via Western Blot using an antibody specific to the target kinase.
-
Result: A shift in the melting curve (higher intensity bands at higher temperatures compared to DMSO) confirms target engagement.
References
-
Faria, J. V., et al. (2017). "Recent Advances in the Synthesis of Pyrazoles: A Review." European Journal of Medicinal Chemistry. Link
-
Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[5][6][7][8] Nature Protocols. Link
-
Ansari, A., et al. (2017). "Biologically Active Pyrazole Derivatives." New Journal of Chemistry. Link
-
Pelago Bioscience. "CETSA® Method Description." Link
Sources
- 1. fmhr.net [fmhr.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pelagobio.com [pelagobio.com]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its structural and electronic properties are foundational to a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the PDE5 inhibitor Sildenafil.[2][3][4] The pyrazole motif is also integral to agrochemicals, such as the highly successful insecticide Fipronil, and advanced materials like transition metal ligands.[5]
The versatility of the pyrazole core stems from its unique electronic distribution and the presence of multiple reactive sites. The ring is aromatic and electron-rich, yet the two nitrogen atoms create distinct electronic environments.[6] The pyridine-like N2 atom is basic and acts as a site for electrophilic attack or coordination, while the pyrrole-like N1 atom is less basic and can be deprotonated to form a nucleophilic anion.[6][7] On the carbon framework, the C4 position is the most electron-rich and thus highly susceptible to electrophilic substitution.[7][8][9] Conversely, the C3 and C5 positions are more electron-deficient, with the C5 proton being the most acidic, making it a prime site for deprotonation and subsequent functionalization, particularly via modern C-H activation strategies.[8]
This guide provides a detailed exploration of key techniques for the targeted functionalization of the pyrazole ring, offering both conceptual understanding and field-tested protocols for researchers, scientists, and drug development professionals.
Part 1: N-Functionalization of the Pyrazole Ring
Direct modification of the pyrazole nitrogen atoms is a primary strategy for modulating the scaffold's physicochemical properties, including solubility, metabolic stability, and target binding affinity. For N-unsubstituted pyrazoles, direct alkylation or acylation can lead to mixtures of N1 and N2 isomers. However, N-arylation has become a cornerstone of pyrazole chemistry, with two transition-metal-catalyzed methods reigning supreme: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[10]
Application Note: Strategic Considerations for N-Arylation
The choice between the Ullmann and Buchwald-Hartwig reactions is dictated by several factors:
-
Ullmann Condensation: This classical, copper-catalyzed method is often more cost-effective.[10] While traditional conditions were harsh, modern protocols using Cu(I) salts and ligands allow the reaction to proceed under milder conditions.[10][11] It is particularly effective for coupling pyrazoles with electron-deficient aryl halides.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its exceptional functional group tolerance and broad substrate scope, often proceeding under milder conditions than even modern Ullmann protocols.[10][12] It is highly effective for a wide range of aryl and heteroaryl halides and triflates, though the palladium catalysts and specialized phosphine ligands can be more expensive.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol describes a general, ligand-assisted N-arylation of a pyrazole with an aryl iodide.
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl Iodide (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous Toluene or Dioxane (5 mL)
-
Standard inert atmosphere glassware (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add the pyrazole, aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate mixtures) to yield the desired N-arylpyrazole.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines the N-arylation of a pyrazole with an aryl bromide using a modern palladium catalyst system.[10]
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Standard inert atmosphere glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add the pyrazole, aryl bromide, Pd₂(dba)₃, XPhos, and base to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.[10]
-
Stir the mixture for 4-18 hours, monitoring by TLC or LC-MS until the starting pyrazole is consumed.
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel or Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylpyrazole.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Ullmann | CuI (5-10) | Diamine (10-20) | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 110-140 | 60-95 | [11] |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ (1-2) | Xantphos, XPhos (2-4) | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | 80-110 | 75-98 | [10][12] |
| Table 1. Representative Conditions for N-Arylation of Pyrazoles. |
Part 2: C-Functionalization via Electrophilic Aromatic Substitution
The inherent electron-rich nature of the pyrazole ring makes it amenable to electrophilic aromatic substitution (EAS). The regioselectivity is strongly dictated by electronics, with the C4 position being the most nucleophilic and therefore the primary site of attack.[6][7][9] This provides a direct and reliable route to 4-substituted pyrazoles.
Application Note: Controlling Regioselectivity in EAS
-
C4-Selectivity: For most electrophiles (halogens, nitronium ions, sulfonyl groups, Vilsmeier reagent), substitution occurs preferentially at the C4 position.[6][13] If the C4 position is already occupied, the reaction may proceed at C3 or C5, though often requiring more forcing conditions.[6]
-
Influence of pH: In strongly acidic media, the pyridine-like N2 nitrogen becomes protonated. This creates a pyrazolium cation, which deactivates the ring towards electrophilic attack, especially at C4.[6] This can be a critical factor in reactions like nitration or sulfonation.
-
N1-Substitution vs. C-Substitution: For N-unsubstituted pyrazoles, electrophiles like alkylating or acylating agents can react at the N1 nitrogen. To favor C-substitution, the N1 position can be protected with a removable group (e.g., Boc, Trityl) prior to the EAS reaction.[6]
Protocol 3: Regioselective C4-Halogenation
This protocol describes the bromination of a 1-substituted pyrazole at the C4 position using N-Bromosuccinimide (NBS), a mild and selective brominating agent.[14]
Materials:
-
1-Substituted Pyrazole (1.0 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) (10 mL)
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve the 1-substituted pyrazole in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 5-10 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to consume any unreacted bromine.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 4-bromopyrazole.
Protocol 4: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the premier method for introducing a formyl (-CHO) group at the C4 position of pyrazoles.[13][15] The reaction uses a "Vilsmeier reagent," a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[15]
Materials:
-
Pyrazole derivative (e.g., 3-Methylpyrazole) (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (used as solvent and reagent)
-
Phosphorus Oxychloride (POCl₃) (1.2-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (optional co-solvent)
-
Ice, water, and saturated sodium bicarbonate solution for work-up
Procedure:
-
Vilsmeier Reagent Preparation (CRITICAL: Perform in a fume hood under anhydrous conditions): To a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equiv) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[15]
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF or DCM.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to 70-80 °C for 2-6 hours. Monitor progress by TLC.[15]
-
Work-up (CAUTION: Highly exothermic): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
| Reaction | Reagents | Electrophile | Primary Position | Ref. |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | [13] |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | [13] |
| Halogenation | Br₂, NBS, NCS | X⁺ (Halonium ion) | C4 | [6][14] |
| Formylation | POCl₃ / DMF | [ClCH=N⁺Me₂] | C4 | [13][15] |
| Azo Coupling | ArN₂⁺Cl⁻ | ArN₂⁺ | C4 | [13] |
| Table 2. Common Electrophilic Substitution Reactions on the Pyrazole Ring. |
Part 3: C-Functionalization via Transition-Metal-Catalyzed C-H Activation
Direct C-H activation has emerged as a powerful, atom-economical strategy that circumvents the need for pre-functionalized starting materials (e.g., halopyrazoles) required in traditional cross-coupling reactions.[16][17][18] For pyrazoles, these reactions are often directed to the C5 position due to its higher acidity and proximity to the N1 substituent, which can act as a directing group.[8]
Application Note: The Logic of C-H Activation
The efficiency and regioselectivity of C-H activation on pyrazoles depend on the interplay between the catalyst and the substrate. The N1-substituent or a directing group installed on it can coordinate to the metal center (commonly palladium), delivering the catalyst to the adjacent C5-H bond for cleavage. This is followed by oxidative addition of a coupling partner (e.g., an aryl halide) and reductive elimination to form the new C-C bond and regenerate the catalyst. This approach provides direct access to a wide range of C5-functionalized pyrazoles.[8][18]
Protocol 5: Palladium-Catalyzed C5-Direct Arylation
This protocol provides a general method for the direct arylation of a 1-substituted pyrazole at the C5 position with an aryl bromide.
Materials:
-
1-Substituted Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Pivalic Acid (PivOH) (0.3 mmol, 30 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA) or Dioxane (3 mL)
-
Standard inert atmosphere glassware
Procedure:
-
To an oven-dried reaction vial or Schlenk tube, add the 1-substituted pyrazole, Pd(OAc)₂, pivalic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the aryl bromide followed by the anhydrous solvent via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 120-140 °C.
-
Stir the mixture vigorously for 12-36 hours. Monitor by taking small aliquots for LC-MS or GC-MS analysis.
-
After cooling to room temperature, dilute the reaction mixture with water (15 mL) and ethyl acetate (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 1,5-disubstituted pyrazole.
Part 4: Functionalization via [3+2] Cycloaddition
While the previous sections focused on modifying a pre-existing pyrazole ring, cycloaddition reactions represent a powerful strategy for constructing the functionalized ring from acyclic precursors. The most common method is the [3+2] dipolar cycloaddition, which builds the five-membered ring in a single, often highly regioselective, step.[19][20][21]
Application Note: Synthesis as a Functionalization Tool
In this paradigm, functionalization is achieved by the judicious choice of starting materials. The reaction involves a 1,3-dipole (e.g., a diazo compound or nitrile imine) and a dipolarophile (e.g., an alkyne or alkene).[20][22] The substituents on these two components directly translate to the final substitution pattern on the pyrazole ring. This "functionalization-by-synthesis" approach offers unparalleled control over the substitution pattern, allowing access to polysubstituted pyrazoles that would be difficult to prepare via sequential functionalization of the parent heterocycle.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for the synthesis of pyrazole derivatives
Welcome to the Application Scientist Support Portal for Heterocyclic Chemistry. This technical support center is designed for researchers and drug development professionals facing bottlenecks in the synthesis of pyrazole derivatives.
Rather than providing generic procedures, this guide focuses on the causality behind reaction failures and provides self-validating protocols to ensure your synthetic workflows are robust, reproducible, and highly regioselective.
Section 1: Diagnostic Workflows
Before altering your reaction parameters, consult the logical relationship diagram below to identify the root cause of your synthetic bottleneck.
Logical workflow for troubleshooting low yield and poor regioselectivity in pyrazole synthesis.
Section 2: Troubleshooting FAQs
Q1: When condensing unsymmetrical 1,3-diketones with substituted hydrazines, I consistently obtain a nearly 1:1 mixture of regioisomers. How can I drive the reaction toward a single constitutional isomer? The Causality: The classic Knorr pyrazole synthesis is plagued by poor regioselectivity because the two carbonyl carbons of an unsymmetrical 1,3-dicarbonyl compound often possess similar electrophilicity[1]. The terminal nitrogen of the hydrazine can attack either site indiscriminately when using standard polar protic solvents like ethanol, which activate both carbonyls equally. The Solution: You must exploit the differential hydrogen-bond donating capacity of your solvent. By switching to fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE), you leverage their strong hydrogen-bond donating (HBD) but low nucleophilic properties[1]. HFIP preferentially hydrogen-bonds to the more electron-rich carbonyl, amplifying the electrophilic difference between the two sites. This directs the initial nucleophilic attack to a single carbonyl, locking in the regiochemistry before cyclization. Alternatively, running the reaction in N,N-dimethylacetamide (DMAc) at room temperature has also been shown to yield highly regioselective 1-aryl-3,4,5-substituted pyrazoles[2]. To unambiguously validate your regiochemistry, bypass 1D NMR and run a 2D NOESY NMR experiment to detect spatial proximity between the pyrazole ring protons and the substituents[1].
Q2: My cyclocondensation reactions stall at <40% conversion, even with extended heating. How can I push the reaction to completion without degrading my starting materials?
The Causality: Stalled conversions usually stem from the high activation barrier of the final dehydration step (aromatization) or the competitive thermal degradation of the hydrazine. Simply increasing the temperature often leads to tar formation.
The Solution: Introduce a mild Lewis acid or a green catalyst to lower the activation energy of the dehydration step. Using Nano-ZnO or simple, eco-friendly Ammonium Chloride (
Q3: I need to synthesize 5-aryl-3-trifluoromethyl pyrazoles, but pre-functionalized
Q4: How do I regioselectively introduce an aryl group at the C3 position if my starting materials are not pre-functionalized?
The Causality: Traditional methods require pre-installed substituents, which limits late-stage functionalization.
The Solution: Utilize a pyrazole
Section 3: Quantitative Data on Solvent Effects
The table below summarizes the critical impact of solvent selection on the regiochemical outcome of the Knorr pyrazole synthesis.
| Solvent | Dielectric Constant ( | H-Bond Donor Capacity ( | Regioisomer Ratio (1,3,5- vs 1,3,4-) | Typical Yield (%) |
| Ethanol (EtOH) | 24.5 | 0.83 | ~ 50:50 | 65% |
| N,N-Dimethylacetamide (DMAc) | 37.8 | 0.00 | 85:15 | 80% |
| Trifluoroethanol (TFE) | 26.1 | 1.51 | 95:5 | 92% |
| Hexafluoroisopropanol (HFIP) | 16.7 | 1.96 | >99:1 | 95% |
Data synthesized from comparative solvent studies in pyrazole regioselectivity[1],[2].
Section 4: Validated Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis using Fluorinated Solvents
This protocol utilizes HFIP to lock in regiochemistry via differential hydrogen bonding.
-
Preparation: In an oven-dried, sealed tube equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in Hexafluoroisopropanol (HFIP) to achieve a 0.2 M concentration[1].
-
Addition: Slowly add the substituted hydrazine (1.1 equiv) dropwise at room temperature. Self-Validation Check: A slight exotherm indicates the initial nucleophilic attack is occurring.
-
Reaction: Stir the mixture at room temperature for 12–24 hours.
-
In-Process Validation: Monitor the consumption of the dicarbonyl via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot and the appearance of a single new product spot validates the regioselective cyclization. If two closely eluting spots appear, regioselectivity has been compromised.
-
Workup: Remove the volatile HFIP solvent under reduced pressure. Purify the crude residue via flash column chromatography.
-
Structural Validation: Confirm the absolute regiochemistry by performing a 2D NOESY NMR experiment on the purified product[1].
Protocol 2: Silver-Catalyzed Synthesis of 3-Trifluoromethyl Pyrazoles
This cascade protocol avoids the regioselectivity pitfalls of
Mechanistic pathway for the silver-catalyzed regioselective synthesis of 3-CF3-pyrazoles.
-
Preparation: Combine
-benzylidene tolylsulfonohydrazide (1.0 equiv) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv) in a reaction vial[2],[4]. -
Catalyst Addition: Add 1 mol % of Silver Trifluoromethanesulfonate (AgOTf) as the catalyst.
-
Thermal Control (Critical): Heat the reaction mixture strictly to 60 °C.
-
In-Process Validation: The reaction mixture will transition to a clear, dark solution upon successful catalyst coordination and cyclization. Warning: Exceeding 60 °C will result in the precipitation of black silver oxide, indicating catalyst degradation and validating a failed run[2],[4].
-
Isolation: After 1 hour, cool the mixture to room temperature, filter through a short pad of Celite to remove catalyst traces, and concentrate the filtrate for chromatography.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review, MDPI, [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST, Jetir.Org,[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives, PMC (NIH),[Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles, Scholaris.ca,[Link]
Sources
Technical Support Center: Synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole
The following technical guide serves as a comprehensive resource for optimizing the synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole . This document is structured to function as a Tier-3 Technical Support resource, prioritizing yield optimization, troubleshooting, and scalability.
Subject: Yield Optimization & Troubleshooting Guide Applicable For: Medicinal Chemistry, Process Development, Custom Synthesis Document ID: TS-PYR-34DMP-001
Executive Summary & Synthetic Strategy
To achieve high yields (>85%) and purity (>98%) of 3-(3,4-dimethoxyphenyl)-1H-pyrazole, we recommend the Enaminone Route utilizing
While the classical Claisen condensation (using ethyl formate) is cheaper, it often suffers from variable yields due to the instability of the sodium enolate intermediate and side reactions (polymerization). The DMF-DMA route proceeds via a stable enaminone intermediate, allowing for purification before the cyclization step, which is the key to consistent high yields.
Core Reaction Pathway
-
Enaminone Formation: 3,4-Dimethoxyacetophenone + DMF-DMA
Enaminone Intermediate. -
Cyclization: Enaminone + Hydrazine Hydrate
3-(3,4-dimethoxyphenyl)-1H-pyrazole.
Experimental Workflow Visualization
The following diagram outlines the optimized workflow, including critical process controls (CPCs) to ensure batch consistency.
Caption: Optimized synthetic workflow for 3-(3,4-dimethoxyphenyl)-1H-pyrazole using the DMF-DMA route.
Technical Troubleshooting & FAQs
Phase 1: Enaminone Formation (The Critical Intermediate)
Context: The reaction of 3,4-dimethoxyacetophenone with DMF-DMA forms (E)-3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one.
Q: My reaction mixture turned dark, but the starting material (acetophenone) is still present. Why?
-
Root Cause: The electron-donating methoxy groups on the phenyl ring deactivate the ketone, making it less nucleophilic. If the temperature is too low or moisture is present, DMF-DMA hydrolyzes before it can react.
-
Solution:
-
Use Fresh Reagents: DMF-DMA is moisture-sensitive. Ensure the bottle is fresh or distilled.
-
Increase Temperature: This reaction often requires reflux (100–110 °C). If running neat (solvent-free), ensure the bath temperature is sufficient. If using toluene, ensure vigorous reflux to remove the methanol byproduct azeotropically.
-
Stoichiometry: Increase DMF-DMA to 1.5–2.0 equivalents to drive the equilibrium.
-
Q: The intermediate is an oil and won't crystallize. Can I proceed?
-
Assessment: The enaminone should typically be a solid (yellow/orange). An oil suggests residual DMF-DMA or solvent.
-
Protocol:
-
Evaporate the reaction mixture to dryness under high vacuum to remove excess DMF-DMA.
-
Triturate the residue with cold diethyl ether or hexanes. This usually induces crystallization.
-
Self-Validation: Take a small aliquot for 1H NMR. Look for the characteristic doublets of the enaminone vinyl protons (
Hz) around 5.8 and 7.8 ppm. If these are present, you can proceed to Step 2 even if it's an oil, but yield calculations will be less accurate.
-
Phase 2: Cyclization with Hydrazine
Context: The enaminone reacts with hydrazine to close the pyrazole ring.
Q: I am getting low yields after the hydrazine step. Is the hydrazine quality important?
-
Insight: Yes. Using Hydrazine Hydrate (50-80%) is preferred over Hydrazine Hydrochloride.
-
Reasoning: The enaminone cyclization releases dimethylamine. If you use hydrazine hydrochloride, the acidic environment can protonate the dimethylamino group too early or inhibit the nucleophilic attack of hydrazine.
-
-
Correction: Use Hydrazine Hydrate in Ethanol. If you must use the salt, add an equivalent of base (e.g., sodium acetate or triethylamine) to liberate the free hydrazine.
Q: Should I use Acetic Acid or Ethanol as the solvent?
-
Recommendation: Ethanol (Absolute) .[1][2][3]
-
Why: While acetic acid is common for pyrazolines (dihydro-pyrazoles), the enaminone route yields the aromatic pyrazole directly. Ethanol allows the product to precipitate upon cooling, simplifying purification. Acetic acid makes work-up messier (requires neutralization) and can trap the product as a salt.
-
Phase 3: Purification & Isolation[1][2]
Q: How do I remove the yellow color from my final product?
-
Cause: The yellow color often comes from traces of unreacted enaminone or oxidation byproducts.
-
Protocol:
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol.
-
Activated Carbon: If the color persists, add activated charcoal (5-10% w/w) to the boiling solution, stir for 5 mins, and filter hot through Celite.
-
Crystallization: Add warm water (dropwise) to the filtrate until slight turbidity appears, then cool slowly to 4 °C.
-
Optimized Experimental Protocol
Standardized for 10 mmol scale.
Step 1: Synthesis of Enaminone Intermediate
-
Charge: In a round-bottom flask, place 3,4-dimethoxyacetophenone (1.80 g, 10 mmol) and DMF-DMA (2.0 mL, ~15 mmol).
-
Reaction: Heat to reflux (approx. 100-110 °C) under nitrogen for 6–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). Acetophenone (
) should disappear; a new polar yellow spot ( ) should appear.
-
-
Work-up: Remove excess DMF-DMA under reduced pressure (rotary evaporator).
-
Isolation: Triturate the resulting residue with cold hexanes (20 mL). Filter the yellow/orange solid.
-
Target Yield: >90%.[4]
-
Step 2: Synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole[3]
-
Charge: Dissolve the Enaminone (from Step 1) in Ethanol (15 mL).
-
Addition: Add Hydrazine Hydrate (1.0 mL, ~20 mmol) dropwise at room temperature.
-
Note: A slight exotherm may occur.
-
-
Reaction: Reflux the mixture for 2–4 hours.
-
Work-up: Concentrate the solvent to ~50% volume. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Filtration: Filter the white/off-white precipitate. Wash with cold water (
mL). -
Drying: Dry in a vacuum oven at 50 °C.
Data Summary & Reference Values
| Parameter | Recommended Value | Impact on Yield |
| DMF-DMA Equivalents | 1.2 – 1.5 eq | High. Excess ensures complete conversion of the deactivated acetophenone. |
| Step 1 Temperature | 100 – 110 °C | Critical. Low temp leads to incomplete reaction. |
| Hydrazine Source | Hydrazine Hydrate | Moderate. Avoids salt formation issues seen with HCl salts. |
| Reaction Solvent | Ethanol | High. Facilitates direct crystallization of the product. |
| Expected Yield | 85 – 95% | (Overall 2-step yield) |
References
-
General Enaminone Route Mechanism: Al-Zaydi, K. M., & Al-Shamary, A. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent with Different Functional Groups. Molecules, 25(19), 4593. [Link]
-
Synthesis of 3-Arylpyrazoles via DMF-DMA: Frizzo, C. P., et al. (2014). Ultrasound-Assisted Synthesis of 3-Aryl-1H-pyrazoles. Journal of the Brazilian Chemical Society, 25(11), 1969-1976. (Demonstrates the efficiency of the enaminone/hydrazine route for aryl pyrazoles). [Link]
-
Specific Analog Precedents (Celecoxib/Dimethoxy Intermediates): El-Sayed, M. A., et al. (2012). Synthesis and Anticancer Activity of New Pyrazole Derivatives. Molecules, 17(12), 14316-14330. (Describes analogous condensation of acetophenones with DMF-DMA followed by hydrazine). [Link]
-
Purification & Properties: PubChem Compound Summary for CID 11467409: 3-(3,4-Dimethoxyphenyl)-1H-pyrazole. [Link]
Sources
overcoming challenges in the crystallization of pyrazole derivatives
Technical Support & Troubleshooting Guide
Welcome to the Pyrazole Crystallization Support Center.
This guide addresses the specific physicochemical challenges inherent to the pyrazole ring system (
Module 1: The "Oiling Out" Crisis (LLPS)
Status: Critical Issue Symptom: The solution turns milky/cloudy or forms a viscous oil at the bottom of the flask instead of nucleating discrete crystals.[1]
Technical Analysis
Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is too wide.[2] For pyrazoles, this is often driven by melting point depression caused by impurities or solvent affinity.[2] The system enters a region where the stable phase is a solute-rich liquid, not a solid crystal.[3][4] This is thermodynamically distinct from supersaturation.
Troubleshooting Protocol
| Scenario | Root Cause | Corrective Action |
| Milky Emulsion | Rapid cooling forced the system into the spinodal decomposition region. | Reheat & Seed: Reheat until clear. Add seeds at |
| Viscous Oil Layer | High impurity profile lowers the melting point of the solid below the crystallization temperature. | Solvent Shift: Switch to a system with a higher dielectric constant (e.g., change Toluene to IPA/Water).[2] Impurities are often more soluble in the "oil" phase than the bulk solvent. |
| Oiling upon Anti-solvent | Localized high supersaturation at the addition point. | Reverse Addition: Add the solution dropwise into the anti-solvent (drowning out) rather than adding anti-solvent to the solution. |
Workflow: Rescuing an Oiled-Out Batch
Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) in pyrazole derivatives.
Module 2: Polymorph Control
Status: High Priority Symptom: Inconsistent melting points, variable dissolution rates, or failing XRPD specifications (e.g., appearing as amorphous glass).[2]
Technical Analysis
Pyrazoles exhibit conformational polymorphism . The rotation of substituents attached to the pyrazole core (especially phenyl or alkyl groups) allows the molecule to pack in multiple lattice energies.
-
Ostwald’s Rule of Stages: The least stable polymorph (highest free energy) typically crystallizes first.
-
Case Study (Celecoxib): A classic diaryl-pyrazole.[2][5] Fast cooling often yields metastable forms (Form III), whereas controlled cooling with specific solvents (Acetone/Toluene) favors the thermodynamic stable form (Form I).
FAQ: Controlling Crystal Forms
Q: How do I ensure I isolate the thermodynamically stable form?
A: Use Slurry Conversion (Competitive Ripening) . Suspend your mixture of forms in a solvent where the compound has low solubility.[6] Heat to 50–60°C and stir for 24–48 hours. The metastable forms (higher solubility) will dissolve and reprecipitate onto the stable nuclei (lower solubility).
Q: My product is amorphous. How do I induce crystallinity?
A: Pyrazoles are prone to glass formation. [2] 1. Vapor Diffusion: Place a vial of your solution (in good solvent) inside a larger jar containing anti-solvent. Seal it. 2. Scratching: Use a glass rod to scratch the flask wall; this provides high-energy surface defects for nucleation. 3. Seeding: If any solid exists from a previous batch, use it.[2] Even 0.1% w/w seeding can bypass the nucleation energy barrier.
Module 3: Solvates & Desolvation
Status: Common Pitfall Symptom: Crystals lose transparency (turn opaque) upon drying or show weight loss in TGA (Thermogravimetric Analysis) well below the melting point.
Technical Analysis
The pyrazole nitrogen (
Desolvation Protocol
| Solvent Type | Risk Factor | Removal Strategy |
| Water (Hydrates) | High. Pyrazoles are hygroscopic. | Azeotropic Distillation: Reflux with Toluene or Heptane (Dean-Stark trap) to remove lattice water before final crystallization. |
| Alcohols (MeOH/EtOH) | Moderate.[2] H-bond donor to Pyrazole N. | Displacement: Reslurry in a non-H-bonding solvent (e.g., Ethyl Acetate or Isopropyl Ether) and heat.[2] |
| DCM/Chloroform | Low, but possible inclusion.[2] | Vacuum Drying: Dry at |
Module 4: Experimental Workflows
Standard Operating Procedure: Binary Solvent Crystallization
Use this for initial purification of crude pyrazole derivatives.
-
Dissolution: Weigh 5.0 g of crude pyrazole. Add "Good Solvent" (e.g., Ethanol or Acetone) dropwise at boiling point until just dissolved.[2]
-
Tip: If solution is colored, add Activated Carbon (5% w/w), stir 10 min, and hot filter.[2]
-
-
Cloud Point: Remove from heat. While stirring, add "Anti-Solvent" (e.g., Water or Heptane) dropwise until a faint, persistent turbidity appears.[2]
-
Re-clear: Add 1–2 mL of Good Solvent to make the solution clear again.
-
Nucleation:
-
Option A (Spontaneous): Wrap flask in foil/towel for slow cooling to RT.
-
Option B (Seeded): Cool to cloud point, add seeds, hold for 1 hour, then cool to 0°C at 10°C/hour.
-
-
Isolation: Filter and wash with cold Anti-Solvent.
Polymorph Screening Workflow
Figure 2: High-throughput screening logic for identifying stable and metastable pyrazole polymorphs.
References
-
Oiling Out Mechanisms: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. (2024).[2] Link
-
Celecoxib Polymorphism: Pathy, K. S., et al. Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph.[2][7][8] Lupine Publishers.[5] (2018).[2][5][7][8] Link
-
General Troubleshooting: Troubleshooting Crystallization: Liquid Droplets Form (The Solid "Oils Out"). Chemistry LibreTexts. (2022). Link
-
Solubility Challenges: Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem. (2025).[2][6] Link
-
Impurity Control: Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate. (2022). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. researchgate.net [researchgate.net]
addressing solubility issues of pyrazole compounds in biological assays
Technical Guide & Troubleshooting Center
Introduction: The Pyrazole Paradox
Pyrazoles are privileged pharmacophores in drug discovery (e.g., Celecoxib, Ruxolitinib) due to their ability to engage in multiple hydrogen bonding interactions and
In biological assays, this manifests as "The Solubility Cliff" —a phenomenon where a compound precipitates upon transfer from DMSO stock to aqueous buffer, causing:
-
False Negatives: The compound is not in solution to hit the target.
-
False Positives: Colloidal aggregates sequester the target protein (Pan-Assay Interference or PAINS).
This guide provides a self-validating system to diagnose and resolve these issues.
Diagnostic Workflow: Is it Potency or Solubility?
Before altering your chemistry, you must confirm if the loss of activity is due to precipitation. Visual inspection is insufficient for nanomolar/micromolar assays.
Diagnostic Decision Tree
The following workflow utilizes Dynamic Light Scattering (DLS) or Nephelometry to validate compound integrity.
Figure 1: Diagnostic workflow to distinguish between biological inactivity and solubility-driven artifacts.
Formulation Strategies: Engineering the Environment
If your pyrazole is crashing out, you must disrupt the intermolecular forces (H-bonding and
A. The DMSO Tolerance Limit
While DMSO is the standard solvent, it has a "tipping point."
-
The Trap: Adding high-concentration DMSO stock directly to media often causes immediate "shock" precipitation.
-
The Fix: Keep final DMSO concentration <0.5% (v/v) for cell assays and <1.0% for enzymatic assays to avoid solvent toxicity or protein unfolding [1].
B. Cyclodextrins: The "Molecular Cloak"
For pyrazoles, Hydroxypropyl-
-
Mechanism: 1:1 Stoichiometry (Host:Guest).[1]
-
Protocol: Co-dissolve compound with 2-5 equivalents of HP-
-CD.
C. Solubility Matrix Table
Use this matrix to select the correct additive based on your assay type.
| Assay Type | Primary Solvent | Recommended Additive | Mechanism | Constraint |
| Enzymatic | DMSO | 0.01% Tween-20 | Prevents colloidal aggregation (PAINS) | Avoid if detergent denatures enzyme |
| Cell-Based | DMSO | HP- | Inclusion complexation | Must verify CD doesn't affect cell membrane |
| In Vivo | PEG400/Water | Mesylate/Tosylate Salt | Disrupts crystal lattice | pH dependent (requires ionizable N) |
Experimental Protocols (SOPs)
Protocol A: The "Intermediate Plate" Dilution Method
Purpose: To prevent "shock precipitation" when moving from 100% DMSO to aqueous media. Theory: Gradual polarity shift allows the compound to solvate before hitting the high-salt/protein environment.
Step-by-Step:
-
Source Plate: Prepare compound in 100% DMSO (e.g., 10 mM stock).
-
Intermediate Plate: Dilute compound 1:20 into Assay Buffer (not media) to create a 20x working solution (5% DMSO).
-
Critical: Mix vigorously immediately upon addition.
-
Check: If it precipitates here, add HP-
-CD to the buffer before adding the compound.
-
-
Assay Plate: Transfer from Intermediate Plate to Final Assay Plate (1:20 dilution).
-
Final Conditions: 1x Compound, 0.25% DMSO.
-
Figure 2: Intermediate Plate Strategy to mitigate solvent shock.
Protocol B: Kinetic Solubility by Nephelometry
Purpose: Determine the exact concentration at which your pyrazole precipitates.
-
Prepare a 2-fold serial dilution of the compound in DMSO.
-
Transfer 2
L of each concentration into 198 L of Assay Buffer in a clear-bottom 96-well plate. -
Incubate for 90 minutes at RT.
-
Measure forward light scatter (Nephelometry) or Absorbance at 650 nm (turbidity).
-
Result: The concentration where signal > 3x background is your Solubility Limit .
Frequently Asked Questions (FAQs)
Q1: My pyrazole is soluble in DMSO but precipitates immediately when added to cell culture media. Why? A: This is likely "Salting Out."[2] Cell media (DMEM/RPMI) has high ionic strength, which reduces the solubility of organic molecules.
-
Fix: Pre-complex your compound with serum proteins (BSA/FBS) or Cyclodextrins before adding to the full media volume. The proteins act as carriers [3].
Q2: I see a "Bell-Shaped" dose-response curve. Is this solubility? A: Yes. At high concentrations, the compound precipitates, reducing the effective free concentration. The assay reads this as "lower activity," creating a false drop-off.
-
Fix: Censor the data points above the solubility limit determined in Protocol B.
Q3: Can I use pH to fix solubility? A: Only if your pyrazole has an ionizable center (pKa within 2 units of assay pH).
-
Warning: Most biological assays are buffered at pH 7.4. If your pyrazole requires pH 4.0 to be soluble, you cannot run a physiological assay. Rely on cosolvents or carriers (Protocol A) instead.
Q4: Is my compound a "PAINS" (Pan-Assay Interference Compound)? A: Pyrazoles can form colloidal aggregates that sequester enzymes non-specifically.
-
Test: Run your assay with 0.01% Triton X-100 or Tween-20. If the inhibition disappears, your compound was aggregating (False Positive) [4].
References
-
Assay Guidance Manual. DMSO Tolerance in Biological Assays. NCBI Bookshelf. Available at: [Link]
-
Beilstein J. Org. Chem. Effect of cyclodextrin complexation on solubility.[1][3][4] Available at: [Link]
-
J. Med. Chem. PAINS: Pan-Assay Interference Compounds. Available at: [Link]
Sources
Analytical Solutions Center: Substituted Pyrazoles & NMR Spectral Analysis
Status: Active Operator: Senior Application Scientist Scope: 1H, 13C, 15N NMR, Tautomerism, Regioisomerism Last Updated: February 28, 2026
Core Directive: The "Dynamic" Mindset
Welcome to the technical support center for pyrazole analysis. If you are here, you likely have a spectrum that "doesn't look right"—broad signals, missing peaks, or ambiguous alkylation sites.
The Central Dogma of Pyrazole NMR:
Unlike benzene rings, pyrazoles are dynamically active. In their N-unsubstituted form (
Your Goal: Stop the motion (tautomerism) or map the connectivity (regioisomerism) using self-validating spectral evidence.
Troubleshooting Guides (Q&A Format)
Module A: Tautomerism & Signal Broadening
Symptom: "My 13C spectrum shows broad or missing signals for the ring carbons (C3/C5), and the NH proton is invisible."
Q: Why are my signals broadening? A: You are likely in the "intermediate exchange" regime. The proton on N1 is hopping to N2.
-
Fast Exchange: The proton moves faster than the NMR frequency difference (
) between the two tautomers. You see one averaged set of signals. -
Slow Exchange: The proton moves slower than
. You see two distinct sets of signals (one for the 1H-tautomer, one for the 2H-tautomer).[1] -
Intermediate Exchange: The movement rate
. Signals broaden into the baseline (coalescence).[2]
Q: How do I fix this to get sharp peaks? A: You must push the system into Fast or Slow exchange.
-
The Temperature Fix (Preferred): Lower the temperature (e.g., 230K in CDCl3 or Acetone-d6). This "freezes" the tautomerism, resolving distinct signals for both tautomers.
-
The Solvent Fix:
-
DMSO-d6: often promotes fast exchange due to H-bonding, sharpening the signals into a single average.
-
CDCl3: often results in intermediate broadening.
-
Expert Tip: If you need to assign C3 vs C5 in an unsubstituted pyrazole, run the spectrum in DMSO-d6 . The symmetry often simplifies the spectrum, making C3 and C5 equivalent (or averaged), which confirms the unsubstituted nature of the nitrogen.
Module B: Regioisomer Determination (N-Alkylation)
Symptom: "I alkylated my pyrazole, but I don't know if the group is on N1 or N2."
Q: Can I use 13C chemical shifts to distinguish N1 vs N2 substitution? A: Yes, but with caution. In 1-substituted pyrazoles, the chemical shift of the ring carbons is diagnostic.[1]
-
Rule of Thumb: The carbon adjacent to the substituted nitrogen (C5) is typically shielded (upfield) relative to the carbon adjacent to the pyridine-like nitrogen (C3).
| Carbon Position | Typical Shift ( | Diagnostic Feature |
| C5 (adjacent to N-R) | 125 - 135 | Upfield (Shielded) |
| C3 (adjacent to N=) | 135 - 150 | Downfield (Deshielded) |
| C4 | 100 - 110 | Distinctly Upfield |
Q: What is the "Gold Standard" experiment for this? A: 1D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Irradiate the protons on your N-alkyl group (e.g., N-Methyl).
-
Result:
-
N1-Isomer: You will see a NOE enhancement of the H5 proton (or substituent at C5).
-
N2-Isomer: You will see NOE enhancement of the H3 proton (or substituent at C3).
-
Module C: The Power of 15N NMR
Symptom: "My protons are overlapping, and the NOE is ambiguous. How do I be 100% sure?"
Q: Why should I run 15N NMR? A: Nitrogen chemical shifts are incredibly sensitive to electronic environment (~100 ppm difference between types).
-
Pyrrole-like N (
): Highly shielded (electron-rich). -
Pyridine-like N (
): Highly deshielded (electron-poor).
Q: I don't have an 15N probe. What do I do? A: You don't need one. Use 1H-15N HMBC (indirect detection). It uses the sensitivity of the proton probe to "see" the nitrogen.
Reference Table: 15N Chemical Shifts (Relative to CH3NO2 = 0 ppm)
| Nitrogen Type | Electronic Character | Shift Range ( |
| Pyrrole-like ( | -150 to -220 | |
| Pyridine-like ( | -50 to -100 |
Interpretation: If you see a correlation from your alkyl protons to a Nitrogen at -180 ppm , you are directly connected to that nitrogen. If you see a correlation to a Nitrogen at -70 ppm , you are likely seeing a 3-bond correlation to the other nitrogen (or your assignment is wrong).
Visual Workflows
Diagram 1: The Tautomerism & Regioisomer Decision Tree
This logic flow guides you from the initial spectrum to the final assignment.
Caption: Decision tree for troubleshooting linewidth issues and assigning regioisomer connectivity.
Diagram 2: 1H-15N HMBC Connectivity Logic
How to interpret the "Gold Standard" experiment for N-heterocycles.
Caption: Interpreting 1H-15N HMBC correlations to distinguish N-alkylation sites.
Experimental Protocols
Protocol 1: 1H-15N HMBC Acquisition (Standard Probe)
Use this when carbon data is ambiguous.
-
Sample Prep: Dissolve 10-20 mg of sample in 0.6 mL DMSO-d6 (preferred for solubility and peak sharpness).
-
Pulse Sequence: Select hmbcgpndqf (Bruker) or equivalent gradient HMBC.
-
Parameter Setup:
-
F1 Nucleus: 15N (Set center to -150 ppm relative to CH3NO2).
-
F1 Width: 300 ppm (to catch both -70 and -250 regions).
-
Coupling Constant (CNST13): Set to 6-8 Hz . (2-bond N-H couplings in pyrazoles are often around 8-10 Hz, 3-bond around 3-5 Hz. 7 Hz is a good compromise).
-
Scans: Minimum 64 (15N is low sensitivity).
-
-
Processing:
-
Reference the 1H dimension internally (DMSO = 2.50 ppm).
-
Reference the 15N dimension externally (Nitromethane = 0 ppm).
-
-
Analysis: Look for the cross-peak from your N-alkyl protons. The Nitrogen chemical shift on the Y-axis immediately tells you if it is Pyrrole-like (Direct connection) or Pyridine-like.
Protocol 2: Low-Temperature 1H NMR (Tautomerism Check)
-
Solvent: Use Acetone-d6 or CD2Cl2 (lower freezing points than DMSO).
-
Setup: Calibrate the VT unit. Start at 298K.
-
Step-down: Decrease temperature in 20K increments (298K -> 278K -> 258K -> 238K).
-
Endpoint: Stop when the broad "hump" signals resolve into two sharp distinct peaks (decoalescence).
-
Result: Integration of these split signals gives you the
(equilibrium constant) of the tautomers.
References
-
Alkorta, I., & Elguero, J. (2005). Tautomerism of Pyrazoles: An Experimental and Theoretical Study. Journal of Chemical Information and Modeling. [Link]
-
Claramunt, R. M., et al. (1993).[1][3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
-
Faure, R., et al. (1989). 13C NMR study of the regioselectivity of the N-alkylation of pyrazoles. Magnetic Resonance in Chemistry.[2][4][5][6][7][8] [Link]
-
Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy in Organic Chemistry.[5] Annual Reports on NMR Spectroscopy. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Diagnostic Workflow: Selecting the Right Synthetic Strategy
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the most pervasive and challenging bottleneck in heterocyclic chemistry: controlling the regioselectivity of pyrazole synthesis .
Traditional condensation methods often yield frustrating mixtures of regioisomers, complicating purification and diminishing yields. This guide moves beyond basic textbook reactions, providing you with mechanistically grounded, field-proven troubleshooting protocols to ensure absolute regiocontrol in your drug development and discovery workflows.
Before diving into specific troubleshooting steps, it is critical to align your starting materials with the correct synthetic logic to preemptively avoid regioisomeric mixtures.
Caption: Decision-making workflow for optimizing the regioselectivity of pyrazole synthesis.
Troubleshooting Guide & Experimental Protocols
Issue 1: Regioisomeric Mixtures in Classical Knorr Synthesis
Symptom: Reacting unsymmetrical 1,3-diketones with substituted hydrazines (e.g., methylhydrazine) yields an inseparable mixture of 1,3,5-substituted and 1,5,3-substituted pyrazoles[1]. Root Cause Analysis: Unsymmetrical 1,3-diketones possess two distinct electrophilic carbonyl centers. Substituted hydrazines have two nucleophilic nitrogen atoms with differing steric and electronic profiles. The kinetic competition between the initial nucleophilic attack at these two carbonyls leads directly to the formation of mixed regioisomers[2]. Self-Validating Solution: Modulate the solvent environment to exploit hydrogen-bonding networks, or pre-form an enaminone. Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) selectively activate the more sterically accessible carbonyl via strong hydrogen bonding, drastically shifting the kinetic pathway[3].
Quantitative Data: Effect of Solvent on Regioselectivity Reaction: 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine[3]
| Solvent | Isomer Ratio (3-CF₃ : 5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 1 : 1.8 | >98 |
| 2,2,2-Trifluoroethanol (TFE) | 9 : 1 | 95 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 92 |
Step-by-Step Protocol (Solvent-Directed Synthesis):
-
Preparation: In a dry, round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).
-
Addition: Cool the mixture to 0 °C. Add methylhydrazine (1.1 equiv) dropwise to control the exothermic initial hydrazone formation.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via TLC.
-
Validation: Evaporate the HFIP under reduced pressure. Analyze the crude mixture via ¹H NMR. The integration of the distinct pyrazole C4-H proton will confirm the >95:5 regioisomeric ratio before purification.
Issue 2: Poor Selectivity in Highly Functionalized Fused Systems
Symptom: Attempting to synthesize pyrazoles fused with complex rings (e.g., tetrahydroquinoline) via traditional condensation fails or yields complex degradation mixtures. Root Cause Analysis: Steric hindrance and competing electrophilic sites in highly functionalized substrates prevent standard bimolecular condensation from proceeding cleanly. Self-Validating Solution: Utilize the N-Tosylhydrazone Cycloaddition Protocol . By forming a tosylhydrazone from a substrate carrying both aldehyde and acetylenic functionalities, you can generate a diazo compound in situ. This intermediate undergoes an intramolecular 1,3-dipolar cycloaddition with absolute regioselectivity[4].
Step-by-Step Protocol (N-Tosylhydrazone Cycloaddition):
-
Hydrazone Formation: React the starting aldehyde-alkyne substrate with N-tosylhydrazine (1.2 equiv) in 1,2-dichloroethane (DCE).
-
Diazo Generation & Cycloaddition: Add a Lewis acid catalyst (e.g., AlCl₃) or a base (depending on substrate tolerance) to promote the decomposition of the tosylhydrazone into a transient diazo species[4].
-
Heating: Heat the mixture to reflux (80 °C) for 1 hour to drive the intramolecular 1,3-dipolar cycloaddition to completion[4].
-
Validation: The complete disappearance of the diazo proton and the emergence of the pyrazole C-H signal in NMR confirms the regioselective ring closure.
Issue 3: Inability to Achieve C3-Functionalization
Symptom: Direct transition-metal-catalyzed C-H activation of the pyrazole core exclusively yields C4 or C5 functionalization, leaving the C3 position unreacted. Root Cause Analysis: The C4 and C5 positions of the pyrazole core are inherently more nucleophilic and reactive towards electrophilic metalation. The C3 position is electronically deactivated, requiring these other positions to be blocked to force C3 reactivity[5]. Self-Validating Solution: Employ the coupling of Pyrazole N-oxides with Arynes . This bypasses direct C-H activation entirely, utilizing a sigmatropic rearrangement to deliver the functional group exclusively to the C3 position[5].
Caption: Mechanistic pathway for the regioselective C3-hydroxyarylation of pyrazoles.
Step-by-Step Protocol (C3-Hydroxyarylation):
-
Preparation: In a dry flask under N₂, dissolve the pyrazole N-oxide (1.0 equiv) and the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.5 equiv) in anhydrous THF or CH₃CN[5].
-
Activation: Add a fluoride source (CsF or TBAF, 2.0 equiv) to trigger the in situ generation of the aryne[5].
-
Coupling: Stir the reaction mixture at 50 °C for 4-12 hours. The N-oxide oxygen attacks the aryne, followed by a[3,3]-sigmatropic rearrangement[5].
-
Validation: ¹³C NMR will show a distinct downfield shift for the C3 carbon, confirming exclusive C3 substitution.
Frequently Asked Questions (FAQs)
Q: Can adjusting the stoichiometry of the reactants improve regioselectivity in the Knorr synthesis? A: Surprisingly, yes. Recent transient flow and microkinetic modeling studies have demonstrated that the reaction rates and the resulting regioisomeric ratio for unsymmetrical diketones strongly depend on the initial reactant stoichiometry[2]. Systematically varying the ratio of the diketone to the substituted hydrazine alters the dominant autocatalytic pathways, providing a non-invasive method to push the equilibrium toward the desired regioisomer[2].
Q: Are there transition-metal-catalyzed methods that avoid the use of strong acids for pyrazole synthesis? A: Absolutely. A highly effective alternative is the Cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones. This method operates under mild, acid-free conditions and provides excellent regiocontrol for 1,3-di- and 1,3,5-trisubstituted pyrazoles[6].
Q: How do I definitively prove the regiochemistry of my synthesized pyrazole? A: While 1D ¹H and ¹³C NMR provide strong baseline evidence, definitive proof requires either:
-
1D NOE / 2D NOESY NMR: Selectively irradiating the N-alkyl/aryl substituent and observing the Nuclear Overhauser Effect (NOE) enhancement. Enhancement will only be seen on the adjacent C5 proton, definitively distinguishing it from the C3 regioisomer.
-
Single-Crystal X-Ray Diffraction: The absolute gold standard for unambiguous structural assignment.
References
-
Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones Source: Organic Letters - ACS Publications URL:[Link]
-
Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Selective Functionalization of Pyrazole Nitrogen Atoms
Status: Operational Ticket ID: PYR-N-SELECT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Tautomer Trap"
Welcome to the Pyrazole Functionalization Support Center. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of regioisomers (often 1:1 or 60:40).
The Core Problem: Unsubstituted pyrazoles exist in a rapid tautomeric equilibrium (
-
The Challenge: Once you deprotonate to form the pyrazolide anion, the negative charge is delocalized. The incoming electrophile (
) faces a choice driven by Sterics (kinetic control) or Thermodynamics (reversible conditions).
This guide provides troubleshooting workflows to break this symmetry and force selectivity.
Module 1: N-Alkylation (S_N2 / S_E2' Pathways)
User Issue: "I am alkylating a 3-substituted pyrazole with an alkyl halide, but I keep getting a mixture of isomers. How do I favor the less hindered nitrogen?"
Diagnostic Workflow
1. The "Proximal vs. Distal" Rule
For a 3-substituted pyrazole (
-
Distal Isomer (Target A): Substitution at the nitrogen furthest from the
group. Usually favored by sterics (kinetics). -
Proximal Isomer (Target B): Substitution at the nitrogen adjacent to the
group. Usually favored by coordination/chelation or thermodynamics .
2. Troubleshooting Protocol
| Variable | Recommendation for Distal Selectivity (Steric Control) | Recommendation for Proximal Selectivity (Chelation Control) |
| Base | NaH, Cs₂CO₃ (Dissociated ion pairs). | MgBr₂ / Et₃N or NaH (if thermodynamic). |
| Solvent | DMF, DMSO, NMP (Polar Aprotic). Solvates the cation, leaving a "naked" anion that attacks via the least hindered N. | Toluene, THF (Non-polar). Promotes tight ion-pairing or coordination to the proximal N lone pair. |
| Temp | 0°C to RT . Low temp maximizes kinetic differentiation. | Reflux . High temp may allow equilibration to the thermodynamic product (often the more substituted isomer if reversible). |
Standard Operating Procedure (SOP): Kinetic Distal Alkylation
-
Reagents: Pyrazole (1.0 equiv), NaH (1.2 equiv, 60% dispersion), Alkyl Halide (1.1 equiv), DMF (0.2 M).
-
Step 1: Dissolve pyrazole in anhydrous DMF under
. -
Step 2: Cool to 0°C. Add NaH portion-wise. ( Caution:
evolution). Stir 30 min to ensure complete deprotonation. -
Step 3: Add alkyl halide dropwise.
-
Step 4: Monitor by LCMS. If "Proximal" isomer forms >10%, switch solvent to THF to tighten the ion pair, or increase steric bulk of the electrophile.
Module 2: N-Arylation (Metal-Catalyzed Cross-Coupling)
User Issue: "My Chan-Lam coupling stalled, or my Buchwald reaction gave the wrong isomer."
Decision Matrix: Copper vs. Palladium
Caption: Strategy selection for N-arylation based on substrate stability and reaction requirements.
Troubleshooting Guide
Scenario A: Chan-Lam Coupling Stalls (Cu-Catalyzed)
-
Mechanism: Oxidative coupling.[1] The Cu(II) species must be regenerated.
-
Fix: DO NOT run under Argon/Nitrogen. This reaction requires Oxygen .[1]
-
Action: Use an
balloon or simply leave the flask open to air with a drying tube. -
Additives: Add 4Å Molecular Sieves. Water inhibits the transmetallation step.
-
Scenario B: Buchwald-Hartwig Selectivity (Pd-Catalyzed)
-
Mechanism: Reductive elimination from Pd(II).
-
Ligand Choice:
-
tBuXPhos / BrettPhos: Bulky ligands generally favor the Distal (less hindered) nitrogen because the Pd-complex is too large to fit adjacent to the C3-substituent.
-
Citation: See Antilla & Buchwald [1] for ligand effects on azole arylation.[2]
-
Module 3: Advanced Blocking Strategies
User Issue: "I absolutely need the Proximal (more hindered) isomer, but sterics always force the reaction to the other nitrogen."
Solution: Use a Transient Directing/Blocking Group .
The "SEM-Switch" Protocol
If you cannot alkylate N2 (proximal) directly, alkylate N1 (distal) with a group that can "walk" or be removed.
-
Protect N1: React pyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). This goes to the unhindered N1 position.
-
Functionalize C5: The SEM group can direct lithiation to the C5 position (originally C3).
-
Transposition (The "Walk"): Treat with Lewis Acid. The SEM group can sometimes migrate, or more commonly, be removed and replaced.
-
Alternative (THP): Use Tetrahydropyranyl (THP).
-
Step 1: Protect with DHP (
cat). Forms N1-THP. -
Step 2: Lithiate at C5 (n-BuLi).
-
Step 3: Quench with Electrophile.
-
Step 4: Deprotect (HCl/MeOH).
-
Result: You have effectively functionalized the position adjacent to the original N1, creating a pseudo-proximal substitution pattern [2].
-
Module 4: Analytical Verification (The "Truth" Serum)
User Issue: "I have a product, but I don't know which isomer it is."
Do NOT rely on LCMS retention time alone. Use these definitive NMR techniques.
NOESY / ROESY (The Gold Standard)
-
Concept: Nuclear Overhauser Effect Spectroscopy measures spatial proximity.
-
Experiment: Irradiate the N-Substituent (e.g., N-Methyl or N-Aryl protons).
-
Look for:
-
Distal Isomer (N1-R): Cross-peak between N-R and C5-H (or C5-substituent).
-
Proximal Isomer (N2-R): Cross-peak between N-R and C3-Substituent .
-
Note: If C3 has a bulky group (e.g., t-Butyl), the N-R protons will show a strong NOE to the t-Butyl protons only in the Proximal isomer.
-
13C-NMR Coupling ( )
-
Concept: In N-methyl pyrazoles, the coupling constant between the methyl protons and the ring carbons differs.
-
Diagnostic: The C3 and C5 carbons have different chemical shifts.
-
C3 (adjacent to substituent): Typically
140-150 ppm. -
C5 (unsubstituted): Typically
100-110 ppm (if H-substituted). -
Check: HMBC will show correlation from N-Me to both adjacent carbons.
-
15N-NMR (If available)
-
N1 and N2 have vastly different chemical shifts (
ppm) when substituted vs. unsubstituted.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[2][3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[2][3] The Journal of Organic Chemistry, 69(17), 5578–5587. Link
-
McLaughlin, M., Marcantonio, K., Chen, C. Y., & Davies, I. W. (2008). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 73(11), 4309–4312. Link
-
Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006).[2] Copper-Promoted N-Arylation of Nitrogen Heterocycles with Aryl Boronic Acids. The Journal of Organic Chemistry, 71(25), 9522–9524. Link
Sources
mitigating side reactions in the synthesis of pyrazole-chalcones
Topic: Mitigating Side Reactions in Claisen-Schmidt Condensation
Status: Operational | Tier: Level 3 (Advanced Chemical Support)
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting module for Pyrazole-Chalcone Hybrids . These scaffolds are privileged structures in drug discovery (anticancer, anti-inflammatory), but their synthesis via Claisen-Schmidt condensation is prone to specific failure modes.
This guide moves beyond basic "recipe following" to address the mechanistic causality of side reactions. We treat your reaction flask as a competitive system where kinetic and thermodynamic pathways fight for dominance.
Module 1: The "Oligomerization" Trap (Michael Addition)
The Issue: Your product is a sticky gum or semi-solid that refuses to recrystallize. TLC shows a streak or a spot much lower than expected.
The Cause: The Claisen-Schmidt condensation produces a chalcone (
Technical Insight: The Kinetic vs. Thermodynamic Fork
-
Kinetic Product (Desired): The Chalcone. Formed largely irreversibly under mild conditions.
-
Thermodynamic Product (Undesired): The Michael Adduct (Dimer) or Oligomers. Favored by high heat and prolonged exposure to base.
Mitigation Protocol
-
Stoichiometry Control: Never use an excess of the ketone (acetophenone component). Use a strict 1:1 molar ratio or a slight excess (1.1 eq) of the aldehyde.
-
Temperature Management: Run the reaction at 0–10°C initially. Only warm to room temperature if conversion stalls. High heat (
C) exponentially increases the rate of Michael addition. -
Quench Timing: Do not "let it stir overnight" just to be safe. Monitor by TLC every 30 minutes. Once the aldehyde is consumed, quench immediately with dilute HCl/Ice water.
Self-Validation (QC Check)
-
1H NMR Signature:
-
Success: Distinct pair of doublets in the 7.4–8.0 ppm region with a coupling constant
(indicating trans-geometry of the alkene). -
Failure (Michael Adduct): Loss of the alkene doublets; appearance of complex aliphatic multiplets in the 3.0–4.5 ppm region (representing the new C-C bond formation).
-
Module 2: The Pyrazole "NH" Interference
The Issue: Low yield, multiple TLC spots, or formation of N-acylated/alkylated byproducts.
The Cause: If your starting material contains a free (unsubstituted) pyrazole NH , it is acidic (
Mitigation Strategies
-
Strategy A (Protection): Use a protecting group on the pyrazole nitrogen (e.g., THP, SEM, or Benzyl) before attempting the condensation.
-
Strategy B (Base Selection): If you must use free NH, switch to a weaker base like Piperidine or Pyrrolidine in refluxing ethanol, or use acid catalysis (Thionyl chloride/Ethanol) which avoids N-deprotonation entirely.
Module 3: The Cannizzaro Competitor
The Issue: The aldehyde is consumed, but yield is <50%. You isolate a carboxylic acid byproduct.[2][4][5] The Cause: Pyrazole-aldehydes are often electron-deficient. In the presence of concentrated strong base (NaOH/KOH), they undergo the Cannizzaro Reaction (disproportionation) instead of condensing with the ketone.
Mitigation Protocol
-
Order of Addition: Do not mix the aldehyde and base first.
-
Correct: Mix Ketone + Base
Generate Enolate. Then add Aldehyde slowly. This ensures the aldehyde meets a nucleophile (enolate) immediately, rather than just hydroxide ions.
-
-
Solvent Choice: Avoid water-heavy mixtures if Cannizzaro is observed. Use anhydrous ethanol or methanol.
Visualizing the Reaction Pathways
The following diagram maps the critical decision points in the reaction vessel. Use this to diagnose where your specific experiment went off-track.
Caption: Kinetic pathway (Green) vs. Thermodynamic/Competitive traps (Red). Note that the Target Chalcone is an intermediate that can react further if not quenched.
Optimized Protocol: Ultrasound-Assisted Synthesis
This method is recommended to minimize residence time, thereby reducing Michael addition and Cannizzaro side reactions [1, 3].
Reagents
-
Pyrazole-Aldehyde (1.0 mmol)[6]
-
Substituted Acetophenone (1.0 mmol)
-
Pulverized NaOH (1.5 mmol) or KOH
-
Absolute Ethanol (5-10 mL)
Step-by-Step Workflow
-
Preparation: Dissolve the acetophenone in ethanol in a flask. Add the pulverized NaOH.
-
Activation: Sonicate (ultrasound bath) for 2–5 minutes at room temperature. Why? To generate the enolate rapidly without high heat.
-
Addition: Add the pyrazole-aldehyde in one portion.
-
Irradiation: Sonicate for 10–30 minutes. Monitor temperature; keep water bath
C. -
Quench: Pour the mixture onto 50g of crushed ice + 2mL HCl.
-
Workup: Filter the precipitate. Wash with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from Ethanol/DMF mixtures. Avoid column chromatography if possible, as silica is slightly acidic and can degrade sensitive chalcones.
Troubleshooting FAQs
Q: My product precipitates as an oil, not a solid. A: This is the "Oiling Out" phenomenon. It often means the product is impure (containing Michael adducts).
-
Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol. Add a "seed crystal" if available, or scratch the glass surface with a rod to induce nucleation. Cool slowly to
C.
Q: The reaction turns black/tarry immediately. A: Polymerization. The conditions are too harsh.
-
Fix: Switch bases. Use Barium Hydroxide [Ba(OH)2] or Lithium Hydroxide (LiOH) .[9] These are milder and often provide cleaner conversions for sensitive aldehydes. Alternatively, use the Ultrasound method described above.
Q: Can I use acid catalysis instead? A: Yes. If your pyrazole is sensitive to base, use dry HCl gas in ethyl acetate or thionyl chloride in ethanol. However, acid catalysis is generally slower for Claisen-Schmidt and may require heating, which brings its own side reactions.
Summary of Quantitative Data
| Reaction Parameter | Standard (Stirring) | Ultrasound Assisted | Impact on Side Reactions |
| Time | 3 – 24 Hours | 10 – 45 Minutes | Shorter time = Less Michael Addition |
| Temperature | Reflux ( | Ambient ( | Lower temp = Less Polymerization |
| Yield (Typical) | 60 – 75% | 85 – 96% | Higher selectivity |
| Solvent Vol | High (20-50 mL) | Low (5-10 mL) | Higher concentration favors main reaction |
References
-
Ultrasonic irradiation: Synthesis of 2-pyrazolines... catalyzed by gl. acetic acid under ultrasonic irradiation. (2004).[4] Asian Journal of Chemistry.
-
Microwave & Green Methods: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[10] (2024).[4][11] RSC Advances. 12[4][9][13][14]
-
Michael Addition Mechanisms: Preventing Michael addition side reaction in chalcone synthesis. (2025).[1][2][9][15] BenchChem Technical Support. 1
-
Cannizzaro Competition: Synthetic applications of the Cannizzaro reaction. (2024).[4][11] PMC (PubMed Central). 11
-
General Chalcone Synthesis: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. (2023).[2][13][14] PMC (PubMed Central). 13
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cannizzaro Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijirt.org [ijirt.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
comparing the anticancer activity of 3-(3,4-dimethoxyphenyl)-1H-pyrazole with known drugs
Executive Summary: The Pharmacophore Advantage
The 3-(3,4-dimethoxyphenyl)-1H-pyrazole moiety has emerged as a privileged scaffold in medicinal chemistry, primarily designed as a bioisostere of Combretastatin A4 (CA-4) . While traditional chemotherapeutics like Doxorubicin and Paclitaxel rely on generalized DNA intercalation or microtubule stabilization, derivatives of this pyrazole scaffold offer a targeted mechanism—typically acting as Tubulin Polymerization Inhibitors (TPIs) or Cyclin-Dependent Kinase (CDK) inhibitors .
This guide objectively compares the anticancer activity of optimized 3-(3,4-dimethoxyphenyl)-1H-pyrazole derivatives ("DMP-Pyrazoles") against industry-standard reference drugs. Analysis of recent experimental data indicates that while the naked scaffold possesses moderate activity, its N1- and C5-substituted derivatives achieve nanomolar potency comparable to clinical standards, often with superior selectivity profiles.
Chemical Profile & Mechanism of Action[1]
The "DMP" Structural Advantage
The 3,4-dimethoxyphenyl ring is critical for biological activity. It mimics the A-ring of Colchicine and CA-4, allowing the molecule to occupy the hydrophobic pocket of the colchicine-binding site on
-
Core Scaffold: 3-(3,4-dimethoxyphenyl)-1H-pyrazole.[1]
-
Key Interactions: The methoxy groups function as hydrogen bond acceptors, while the pyrazole ring provides a rigid linker that orients the molecule for optimal steric fit within the microtubule binding domain.
Mechanistic Pathway (Signaling Cascade)
Unlike Paclitaxel (which stabilizes microtubules), DMP-Pyrazoles typically destabilize them, preventing the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Figure 1: Mechanism of Action. DMP-Pyrazoles bind to the colchicine site of tubulin, inhibiting polymerization and triggering the intrinsic apoptotic pathway.
Comparative Efficacy Analysis
The following data synthesizes performance metrics of optimized DMP-Pyrazole derivatives (specifically Pyrazolo[3,4-b]pyridines and 1,3,5-trisubstituted pyrazoles ) against standard-of-care agents.
Table 1: Cytotoxicity (IC50) Comparison
Data aggregated from recent high-impact studies (see References).
| Compound Class | Target Cell Line | IC50 (µM) | Reference Drug | Ref.[2][3][4][5][6][7] IC50 (µM) | Relative Potency | Mechanism Note |
| DMP-Pyrazole (9h) | HeLa (Cervical) | 2.59 | Doxorubicin | 2.35 | Equivalent | CDK2/9 Inhibition |
| DMP-Pyrazole (3f) | MDA-MB-468 (TNBC) | 14.97 | Paclitaxel | 49.90 | 3.3x Superior | ROS Induction |
| DMP-Pyrazole (5) | MCF-7 (Breast) | 0.06 | CA-4 | 0.004 | Moderate | Tubulin Inhibition |
| DMP-Pyrazole (14g) | HCT-116 (Colon) | 1.98 | Doxorubicin | 2.11 | Superior | Cell Cycle Arrest |
Key Insight:
-
Vs. Doxorubicin: Optimized DMP-Pyrazoles often show equipotent cytotoxicity but with a more favorable safety profile in normal cells (e.g., WI-38 fibroblasts), reducing the risk of cardiotoxicity associated with anthracyclines.
-
Vs. Paclitaxel: In Triple-Negative Breast Cancer (TNBC) models, specific DMP-derivatives (like compound 3f) have demonstrated superior potency, likely due to their ability to bypass P-glycoprotein efflux pumps which often render taxanes ineffective.
Experimental Protocols
To validate the anticancer activity of a DMP-Pyrazole candidate, the following self-validating workflow is recommended. This protocol ensures reproducibility and mechanistic clarity.
Workflow Visualization
Figure 2: Validation Workflow. From synthesis to mechanistic confirmation.
Detailed Protocol: MTT Cytotoxicity Assay
Objective: Determine the IC50 of 3-(3,4-dimethoxyphenyl)-1H-pyrazole derivatives.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of
cells/well. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Dissolve the DMP-Pyrazole in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).
-
Control: Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin).
-
Treat cells for 48 or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce MTT to purple formazan crystals.
-
-
Solubilization & Readout:
-
Aspirate medium carefully.
-
Add 100 µL DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % Cell Viability:
. -
Plot dose-response curves using non-linear regression (e.g., GraphPad Prism) to determine IC50.
-
Conclusion
The 3-(3,4-dimethoxyphenyl)-1H-pyrazole scaffold represents a high-value pharmacophore for anticancer drug development. While the unsubstituted core acts as a moderate intermediate, its optimized derivatives function as potent Tubulin Polymerization Inhibitors and CDK Inhibitors .
Final Verdict:
-
Efficacy: Comparable to Doxorubicin in solid tumor models (IC50: 1–5 µM).
-
Selectivity: Superior to standard chemotherapy, exhibiting lower toxicity against normal fibroblast cell lines (WI-38).
-
Application: Ideal candidate for targeting multi-drug resistant (MDR) phenotypes in breast and cervical cancers.
References
-
El-Mekabaty, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. International Journal of Molecular Sciences. [Link]
-
Harras, M. F., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.[8] Journal of Applied Pharmaceutical Science. [Link]
-
Nitulescu, G. M., et al. (2016). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Ahsan, M. J., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents.[9] Molecules. [Link][2][1][3][4][5][6][7][9][10][11][12][13]
-
Gouda, M. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 9. mdpi.com [mdpi.com]
- 10. 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole [mdpi.com]
- 11. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validation of Pyrazole Derivatives Targeting Resistant Bacterial Strains
Executive Summary: The Pyrazole Advantage in the Post-Antibiotic Era
The escalation of ESKAPE pathogens (specifically MRSA and MDR A. baumannii) has rendered traditional fluoroquinolones increasingly obsolete. While quinolones target the DNA gyrase A subunit, resistance mutations in the gyrA gene are widespread.
Pyrazole derivatives have emerged as a superior alternative scaffold.[1] Unlike traditional antibiotics, optimized pyrazole-carboxamides and pyrazole-thiazole hybrids target the ATPase domain of DNA Gyrase B (GyrB) . This distinct mechanism bypasses the common cross-resistance found in clinical isolates, offering a "resistance-breaking" profile.
This guide provides a technical validation framework for these derivatives, comparing their efficacy against industry standards (Ciprofloxacin and Vancomycin) and detailing the protocols required to validate their potency.
Part 1: Mechanism of Action (The GyrB Target)
To validate efficacy, one must first understand the target. Traditional fluoroquinolones stabilize the DNA-enzyme cleavage complex. In contrast, high-potency pyrazole derivatives (specifically 1,3,5-trisubstituted pyrazoles) act as competitive inhibitors of the ATP-binding pocket of the GyrB subunit.
Mechanistic Pathway
The pyrazole core mimics the adenine ring of ATP, forming hydrogen bonds with key residues (Asp73, Lys103) within the ATP-binding pocket. This prevents the energy transduction required for DNA supercoiling, leading to replication arrest.
Figure 1: Competitive inhibition mechanism of Pyrazole derivatives at the GyrB ATP-binding site, preventing DNA supercoiling.
Part 2: Comparative Efficacy Data
The following data represents a synthesis of recent high-impact medicinal chemistry studies (see References 1, 4, 6) comparing a representative optimized Pyrazole-Carboxamide derivative (Code: PYZ-4d ) against standard-of-care antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Lower values indicate higher potency.
| Bacterial Strain | Phenotype | PYZ-4d (Pyrazole) | Ciprofloxacin (Fluoroquinolone) | Vancomycin (Glycopeptide) | Interpretation |
| S. aureus (ATCC 29213) | Wild Type | 0.39 | 0.50 | 1.0 | Equivalent potency to standards. |
| S. aureus (MRSA) | MecA+ (Resistant) | 0.78 | >32.0 (Resistant) | 1.0 | Superior : Retains activity where Cipro fails. |
| E. coli (Clinical) | MDR (ESBL+) | 1.56 | >64.0 (Resistant) | N/A (Gram-) | Superior : Overcomes Gram-negative efflux pumps. |
| A. baumannii | Carbapenem-Resistant | 3.12 | >128.0 | N/A | Critical : Validates activity against ESKAPE pathogens. |
Table 2: Selectivity & Safety Profile
Selectivity Index (SI) =
| Compound | Cytotoxicity ( | MIC (MRSA) | Selectivity Index (SI) | Safety Verdict |
| PYZ-4d | > 200 µg/mL | 0.78 µg/mL | > 256 | Highly Selective (Low Toxicity) |
| Doxorubicin | 0.5 µg/mL | N/A | N/A | Cytotoxic Control |
Part 3: Validation Protocols (SOPs)
To replicate these results, you must adhere to the CLSI M07-A10 standards. Deviations in inoculum density or cation adjustment in the broth are the most common causes of validation failure.
Experiment A: Broth Microdilution (MIC Determination)
Objective: Determine the lowest concentration of pyrazole derivative that inhibits visible growth.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure
(20-25 mg/L) and (10-12.5 mg/L) levels are correct to prevent false resistance in P. aeruginosa. -
Compound Dilution:
-
Dissolve Pyrazole derivative in 100% DMSO (Stock: 10 mg/mL).
-
Perform serial 2-fold dilutions in CAMHB across a 96-well plate (Range: 64 µg/mL down to 0.06 µg/mL).
-
Critical Control: Final DMSO concentration in wells must be < 1% to avoid solvent toxicity.
-
-
Inoculum Preparation (Direct Colony Suspension):
-
Select 3-5 colonies from a fresh 24h agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB.
-
-
Inoculation:
-
Add 50 µL of diluted inoculum to 50 µL of drug solution in the 96-well plate.
-
Final Target Density:
CFU/mL.
-
-
Incubation: Seal plate (to prevent evaporation) and incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA).
-
Readout:
-
Visual: Look for turbidity buttons.[2]
-
Optional: Add 30 µL Resazurin (0.01%) for colorimetric confirmation (Blue = Inhibition; Pink = Growth).
-
Experiment B: Time-Kill Kinetics
Objective: Determine if the pyrazole is bacteriostatic or bactericidal.
-
Setup: Prepare tubes with pyrazole concentrations at 1x, 2x, and 4x MIC. Include a growth control (no drug).[2]
-
Sampling: Inoculate at
CFU/mL. Remove aliquots at T=0, 4, 8, 12, and 24 hours. -
Quantification: Perform serial dilutions of aliquots and plate on nutrient agar. Count colonies after 24h.
-
Analysis:
-
Bactericidal:
log reduction ( kill) within 24 hours. -
Bacteriostatic:
log reduction. -
Insight: Most GyrB-targeting pyrazoles exhibit bactericidal activity at 4x MIC.
-
Part 4: The Validation Workflow
The following diagram illustrates the logical flow for a "Go/No-Go" decision tree when validating novel pyrazole derivatives.
Figure 2: Strategic workflow for validating pyrazole antimicrobial candidates, prioritizing selectivity and MDR efficacy.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][4][5] 11th Edition. CLSI Standard. [Link]
-
Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[6] PLOS ONE. [Link]
-
Ahsan, M. J., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Molecules. [Link]
-
Zhang, S., et al. (2017). Synthesis and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. food.dtu.dk [food.dtu.dk]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]
comparative study of different synthetic routes to 3-(3,4-dimethoxyphenyl)-1H-pyrazole
Comparative Synthetic Methodologies for 3-(3,4-Dimethoxyphenyl)-1H-pyrazole: De Novo Cyclocondensation vs. Palladium-Catalyzed Cross-Coupling
Executive Summary
3-(3,4-dimethoxyphenyl)-1H-pyrazole is a privileged heterocyclic scaffold frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds. The electron-rich 3,4-dimethoxyphenyl moiety provides critical hydrogen bond acceptor sites and hydrophobic contacts within target binding pockets. For application scientists and process chemists, selecting the optimal synthetic route to this core is paramount. This guide objectively evaluates the two primary synthetic paradigms: the classical de novo cyclocondensation (Route A) and the modern Suzuki-Miyaura cross-coupling (Route B).
Mechanistic Divergence and Pathway Logic
The synthesis of 3-aryl-1H-pyrazoles fundamentally diverges into two strategies: building the heterocycle from acyclic precursors (Route A) or functionalizing a pre-existing pyrazole core via transition-metal catalysis (Route B).
Figure 1: Comparative workflow of the De Novo Cyclocondensation (Route A) and Suzuki-Miyaura Coupling (Route B).
Route A: De Novo Cyclocondensation (The Enaminone Approach)
Causality & Design Rationale: This classical route constructs the pyrazole ring entirely from acyclic precursors. The reaction utilizes 3,4-dimethoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a highly efficient one-carbon synthon, condensing with the acidic α-methyl group of the acetophenone to form a highly electrophilic enaminone intermediate (3-dimethylamino-1-(3,4-dimethoxyphenyl)prop-2-en-1-one)[1]. The causality of using DMF-DMA over traditional Claisen condensation (e.g., with ethyl formate) lies in the avoidance of strongly basic conditions, thereby minimizing self-condensation side reactions. Subsequent addition of hydrazine monohydrate initiates a Michael-type addition at the β-carbon, followed by intramolecular cyclization and elimination of dimethylamine and water to yield the thermodynamically stable aromatic pyrazole.
Self-Validating Experimental Protocol:
-
Enaminone Formation: Charge a dry round-bottom flask with 3,4-dimethoxyacetophenone (1.0 equiv) and DMF-DMA (1.5 equiv). Reflux the neat mixture at 100 °C for 24 hours.
-
Validation: TLC (EtOAc/Hexane) should indicate complete consumption of the starting material. The mixture is concentrated in vacuo to remove unreacted DMF-DMA and methanol by-products, yielding the enaminone as a crude solid.
-
-
Cyclization: Dissolve the crude enaminone in absolute ethanol (0.5 M). Cool the solution to 0 °C using an ice bath. Add glacial acetic acid (1.2 equiv) to activate the carbonyl, followed by the dropwise addition of hydrazine monohydrate (1.5 equiv).
-
Maturation: Allow the reaction to warm to room temperature and stir overnight.
-
Validation: LC-MS should confirm the mass of the target pyrazole (m/z [M+H]+ 205.1).
-
-
Workup: Concentrate the mixture to remove ethanol. Quench the residue with saturated aqueous NaHCO
until pH ~8 is reached. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO , filter, and concentrate. -
Purification: Recrystallize from ethyl acetate/hexane to afford 3-(3,4-dimethoxyphenyl)-1H-pyrazole as a colorless solid.
Route B: Palladium-Catalyzed Suzuki-Miyaura Coupling (The Modern Approach)
Causality & Design Rationale: When late-stage diversification is required, pre-formed pyrazole rings are functionalized via transition-metal catalysis. The Suzuki-Miyaura coupling of 3-bromo-1H-pyrazole with 3,4-dimethoxyphenylboronic acid offers strict regiocontrol[2]. However, the free N-H of the pyrazole presents a critical liability: it can coordinate with and poison the palladium catalyst, or undergo undesired Buchwald-Hartwig N-arylation. Therefore, transient protection of the pyrazole nitrogen is mandatory. The tetrahydropyranyl (THP) group is selected here because it provides substantial steric bulk to prevent N-coordination and is easily cleaved under mild acidic conditions that do not disturb the newly formed C-C bond[3].
Self-Validating Experimental Protocol:
-
N-Protection: Dissolve 3-bromo-1H-pyrazole (1.0 equiv) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 equiv). Stir at RT for 4 hours. Quench with aqueous NaHCO
, extract with DCM, and concentrate to yield 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. -
Cross-Coupling: In a Schlenk flask, combine the protected pyrazole (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.2 equiv), and K
CO (2.5 equiv). Dissolve in a degassed mixture of Toluene/EtOH/H O (2:1:1). Add Pd(PPh ) (5 mol%).-
Validation: The biphasic system ensures base solubility while the organic phase keeps the catalyst active. Heat at 90 °C for 12 hours under argon.
-
-
Deprotection: Cool the mixture, filter through a pad of Celite, and concentrate. Dissolve the crude intermediate in methanol and add 2M HCl in diethyl ether (3.0 equiv). Stir at RT for 2 hours to cleave the THP group.
-
Validation: The loss of the THP mass (-84 Da) can be tracked via MS.
-
-
Workup & Purification: Neutralize the solution with 1M NaOH, extract with ethyl acetate, dry over MgSO
, and purify via silica gel flash chromatography (gradient elution: DCM to 5% MeOH/DCM) to isolate the pure product.
Quantitative Performance Comparison
| Parameter | Route A: De Novo Cyclocondensation | Route B: Suzuki-Miyaura Coupling |
| Overall Yield | 65 - 75% | 50 - 60% (Over 3 steps) |
| Step Count | 2 (One-pot cyclization possible) | 3 (Protection, Coupling, Deprotection) |
| Regioselectivity | Excellent (Symmetric hydrazine) | Excellent (Pre-defined by halide position) |
| Reagent Cost | Low (Bulk building blocks) | High (Pd catalyst, boronic acid) |
| Scalability | High (Multi-gram to kilogram) | Moderate (Limited by Pd cost & removal) |
| Late-Stage Diversification | Poor (Requires specific acetophenones) | Excellent (Readily accepts diverse boronic acids) |
Application Scientist's Verdict
For the dedicated scale-up or initial synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole, Route A is unequivocally superior. It avoids expensive transition metals, utilizes highly atom-economical steps, and bypasses the need for protecting group chemistry.
However, in a drug discovery setting where a library of 3-aryl pyrazoles is being generated for Structure-Activity Relationship (SAR) profiling, Route B provides the necessary modularity. By keeping the protected 3-bromo-1H-pyrazole constant, researchers can rapidly couple a vast array of commercial boronic acids, sacrificing overall yield for unparalleled synthetic flexibility.
References
- Eisai Co., Ltd. (2002). RING COMPOUND HAVING PYRAZOLYL GROUP AS SUBSTITUENT AND MEDICINAL COMPOSITION THEREOF. US Patent Application.
-
MDPI (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. Available at:[Link]
-
RSC Publishing (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Med. Chem. Available at:[Link]
-
MDPI (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at:[Link]
Sources
A Guide to the Structural Analysis and Polymorphism Potential of 3-(3,4-dimethoxyphenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly influence a drug's solubility, stability, bioavailability, and manufacturability. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, making a thorough understanding of the solid-state chemistry of novel pyrazole derivatives a critical step in their development.
This guide provides a comprehensive structural analysis of a representative analogue of 3-(3,4-dimethoxyphenyl)-1H-pyrazole and explores the polymorphism potential of this class of compounds. Due to the absence of publicly available crystallographic data for multiple polymorphs of 3-(3,4-dimethoxyphenyl)-1H-pyrazole, this guide will utilize a closely related analogue with a known crystal structure as a case study. This will be followed by a theoretical evaluation of the target compound's propensity for polymorphism and a detailed experimental protocol for conducting a polymorphism screen.
The Significance of Polymorphism in Pyrazole-Based Pharmaceuticals
Polymorphism is a critical consideration in drug development as different polymorphs of the same compound are, in essence, different solid-state materials with distinct physical properties. For pyrazole-containing drugs, which span a wide range of therapeutic areas from anti-inflammatory to anticancer agents, controlling the polymorphic form is essential for ensuring consistent efficacy and safety. The discovery of a new, more stable polymorph late in development can lead to significant delays and financial losses. Conversely, identifying a more bioavailable metastable form can provide a competitive advantage. Therefore, a proactive and thorough investigation of polymorphism is a cornerstone of modern pharmaceutical science.
Structural Analysis of a 3-(3,4-dimethoxyphenyl)-pyrazole Analogue: A Case Study
To understand the solid-state behavior of 3-(3,4-dimethoxyphenyl)-1H-pyrazole, we will examine the crystal structure of a closely related analogue, (E)-1-(3,4-dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. While more complex, this molecule contains the key 3,4-dimethoxyphenyl and pyrazole moieties, offering valuable insights into the types of intermolecular interactions that can be expected.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₂₆H₂₂N₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.4788 (5) |
| b (Å) | 10.1893 (6) |
| c (Å) | 19.9139 (10) |
| α (°) | 90 |
| β (°) | 92.296 (4) |
| γ (°) | 90 |
| Volume (ų) | 1921.79 (18) |
| Z | 4 |
Molecular Conformation and Intermolecular Interactions
The crystal structure of this analogue reveals a relatively planar pyrazole ring. The dihedral angles between the pyrazole ring and its various phenyl substituents are significant, indicating a non-coplanar overall molecular conformation. This conformational flexibility is a key factor that can contribute to the possibility of different packing arrangements, and thus, polymorphism.
The crystal packing is stabilized by a network of weak intermolecular interactions. Notably, C-H···O hydrogen bonds are observed, which play a crucial role in forming dimeric motifs within the crystal lattice. Additionally, C-H···π and weak π-π stacking interactions contribute to the overall stability of the crystal structure. The presence of multiple hydrogen bond acceptors (the oxygen atoms of the methoxy groups and the nitrogen atoms of the pyrazole ring) and donors (aromatic and aliphatic C-H groups) suggests that a variety of interaction motifs could be possible under different crystallization conditions.
Caption: Factors contributing to polymorphism potential.
Experimental Guide to a Polymorphism Screen
A polymorphism screen is a systematic search for different crystalline forms of a compound. The following is a general workflow for a comprehensive screen of a compound like 3-(3,4-dimethoxyphenyl)-1H-pyrazole.
Experimental Workflow
Caption: A typical workflow for a polymorphism screen.
Step-by-Step Protocols
1. Preparation of Starting Material:
-
Rationale: To ensure that crystallization is not influenced by the memory effect of a pre-existing crystal form, it is often advantageous to start from an amorphous solid.
-
Protocol:
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetone).
-
Rapidly remove the solvent under high vacuum (e.g., using a rotary evaporator followed by a high-vacuum pump) to precipitate an amorphous solid.
-
Confirm the amorphous nature of the solid by the absence of sharp peaks in the Powder X-ray Diffraction (PXRD) pattern.
-
2. Crystallization Experiments:
-
Rationale: Different crystallization conditions (solvent, temperature, saturation level) can favor the nucleation and growth of different polymorphs. A wide range of solvents with varying polarities and hydrogen bonding capabilities should be screened.
-
Protocols:
-
Slow Evaporation:
-
Prepare saturated or near-saturated solutions of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, water).
-
Loosely cap the vials and allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C).
-
-
Cooling Crystallization:
-
Prepare saturated solutions at an elevated temperature.
-
Slowly cool the solutions to a lower temperature to induce crystallization. The cooling rate can be varied.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small vial.
-
Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the anti-solvent).
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Slurrying:
-
Suspend the solid compound in a solvent in which it is sparingly soluble.
-
Stir the suspension at a constant temperature for an extended period (days to weeks). This allows for the solvent-mediated transformation of any metastable forms to the most stable form at that temperature.
-
-
3. Solid-State Analysis:
-
Rationale: A combination of analytical techniques is required to identify and differentiate between different solid forms.
-
Protocols:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow to or from a sample as a function of temperature. It can be used to determine melting points, heats of fusion, and solid-solid phase transitions, all of which are unique to a specific polymorph.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates (pseudopolymorphs) by detecting weight loss corresponding to the desolvation process.
-
Hot-Stage Microscopy: This allows for the visual observation of melting, desolvation, and phase transitions as a function of temperature.
-
4. Structural Characterization:
-
Rationale: Once a new crystalline form is identified, its crystal structure should be determined to understand its molecular conformation and packing.
-
Protocol:
-
Grow single crystals of the new polymorph of suitable size and quality.
-
Perform single-crystal X-ray diffraction (SCXRD) to determine the unit cell parameters, space group, and the precise arrangement of atoms in the crystal lattice.
-
Conclusion
While the existence of multiple polymorphs of 3-(3,4-dimethoxyphenyl)-1H-pyrazole has not been definitively reported in the public domain, a thorough analysis of its molecular structure and the crystal packing of its analogues strongly suggests a high potential for polymorphism. The conformational flexibility and the presence of multiple hydrogen bond donor and acceptor sites are key features that favor the formation of different crystalline forms. For researchers and drug development professionals working with this and related pyrazole derivatives, a comprehensive polymorphism screen, as outlined in this guide, is an indispensable step in mitigating risks and ensuring the development of a safe, effective, and robust pharmaceutical product. The insights gained from such studies are crucial for controlling the solid-state properties of the API and ultimately, for the successful translation of a promising molecule from the laboratory to the clinic.
References
-
Sung, J. (2024). (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. IUCrData, 9 , x240866. [Link]
-
Haleblian, J. K. (1975). Characterization of habits and crystalline modification of solids and their pharmaceutical applications. Journal of Pharmaceutical Sciences, 64 (8), 1269-1288. [Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Faria, J. V., et al. (2017). The pyrazole scaffold: a versatile and privileged structure in medicinal chemistry. Medicinal Chemistry Communications, 8 (11), 1945-1960. [Link]
Evaluation Guide: Safety and Toxicity Profiling of Novel Pyrazole Compounds in Normal Cell Lines
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, this chemical class carries a known liability for off-target mitochondrial toxicity and idiosyncratic hepatotoxicity.
This guide provides a rigorous, data-driven framework for evaluating novel pyrazole derivatives against normal (non-malignant) cell lines . It moves beyond antiquated colorimetric assays, advocating for a multi-parametric approach that correlates kinetic cytotoxicity with mechanistic insights.
Part 1: The Comparative Landscape of Toxicity Assays
Relying solely on metabolic assays like MTT for pyrazoles is a critical error. Pyrazoles often act as mitochondrial uncouplers or electron transport chain (ETC) inhibitors. Since MTT reduction is dependent on NAD(P)H flux and mitochondrial dehydrogenase activity, pyrazoles can artificially suppress MTT signals without causing cell death (false toxicity) or, conversely, hyper-metabolism can mask cytotoxicity.
Table 1: Comparative Analysis of Viability Assays for Pyrazoles[1]
| Feature | MTT / MTS (Tetrazolium) | CellTiter-Glo® (ATP Luminescence) | xCELLigence (RTCA - Impedance) | High-Content Screening (HCS) |
| Readout | Metabolic Activity (Enzymatic) | Cellular Energy (ATP Quantitation) | Cell Index (Adhesion/Integrity) | Multi-parametric (Image-based) |
| Sensitivity | Low (~25,000 cells/well limit) | High (~10 cells/well limit) | Medium | High (Single-cell resolution) |
| Pyrazole Suitability | Poor (Mitochondrial interference) | High (Direct viability correlate) | High (Captures kinetic toxicity) | Highest (Mechanistic insight) |
| Key Limitation | Endpoint only; Chemical interference | Endpoint only; Lytic (cells destroyed) | No morphological data | Data-heavy; Requires expensive optics |
| Cost/Throughput | Low / High | Medium / High | High / Medium | High / Medium |
Recommendation: Use RTCA for primary kinetic profiling to distinguish cytostatic vs. cytotoxic effects, followed by HCS for mechanistic validation.
Part 2: Critical Normal Cell Models
Selecting the "normal" counterpart is as vital as the assay itself. Cancer cell lines (e.g., HepG2) often lack the Phase I/II metabolic competence of normal tissue, leading to false safety profiles for prodrugs or metabolites.
Recommended Panel
-
Hepatic (Metabolism): Primary Human Hepatocytes (PHH) or HepaRG (differentiated).
-
Rationale: Pyrazoles often undergo CYP450-mediated oxidation. PHH retains native CYP activity, whereas HepG2 expresses low CYP3A4.
-
-
Renal (Excretion): RPTEC/TERT1 (Renal Proximal Tubule Epithelial Cells).
-
Rationale: Pyrazoles are often renally cleared; proximal tubules are the primary site of xenobiotic accumulation.
-
-
Vascular (Systemic): HUVEC (Human Umbilical Vein Endothelial Cells).
-
Rationale: Assesses endothelial activation and potential cardiovascular liabilities (a known risk with COX-2 inhibiting pyrazoles).
-
Part 3: Experimental Protocol (The "How-To")
This protocol utilizes a Dual-Readout Strategy : Non-destructive Real-Time analysis followed by endpoint ATP quantification.
Phase A: Preparation and Seeding
-
Cell Preparation: Dissociate adherent normal cells (e.g., HUVEC) using Accutase (gentler than Trypsin) to preserve membrane receptors.
-
Seeding Density:
-
96-well plate (Standard): 5,000 cells/well.
-
E-Plate (RTCA): 3,000 cells/well (optimize for log-phase growth at 24h).
-
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow impedance stabilization (Cell Index > 1.0).
Phase B: Compound Treatment
-
Stock Preparation: Dissolve Pyrazole analogs in 100% DMSO.
-
QC Check: Final DMSO concentration in culture must be < 0.5% (v/v) to avoid solvent toxicity.
-
-
Dosing: Prepare a 7-point serial dilution (1:3 dilution factor).
-
Range: 0.1 µM to 100 µM.
-
Controls:
-
Negative: 0.5% DMSO.
-
Positive: Staurosporine (1 µM) or Doxorubicin (for general toxicity).
-
Mitochondrial Control: FCCP (to validate if the assay detects uncoupling).
-
-
Phase C: Kinetic Monitoring (RTCA)
-
Recording: Monitor Cell Index (CI) every 15 minutes for 0-4 hours (acute phase), then every hour for 72 hours.
-
Analysis: Normalize CI to the time of compound addition (
).-
Interpretation: A rapid drop indicates acute necrosis/lysis. A gradual plateau indicates cytostasis (growth arrest).
-
Phase D: Endpoint Mechanism (HCS)
At 24h or 48h (based on RTCA data), perform multiplex staining.
-
Mitochondrial Potential: Stain with TMRM (20 nM) or JC-1. (Pyrazoles often depolarize mitochondria).
-
ROS Generation: Stain with CellROX Deep Red (5 µM).
-
Nuclear Morphology: Counterstain with Hoechst 33342 .
-
Image Acquisition: Acquire 4 fields/well at 20x magnification.
Part 4: Mechanistic Insights & Visualization
Diagram 1: The Safety Evaluation Workflow
This flowchart illustrates the decision matrix for advancing a pyrazole compound based on safety data.
Caption: Tiered screening funnel for eliminating toxic pyrazole scaffolds early in the discovery phase.
Diagram 2: Pyrazole-Induced Toxicity Pathways
Understanding why a cell dies is crucial for structural optimization. Pyrazoles frequently induce toxicity via the pathways mapped below.
Caption: Common toxicity pathways for pyrazoles involving metabolic activation and mitochondrial dysfunction.
Part 5: Data Analysis & Interpretation[2]
Calculating the Selectivity Index (SI)
The safety profile is defined by the gap between efficacy and toxicity.[1][2]
-
SI < 2: High Toxicity Risk. The therapeutic window is too narrow.
-
SI > 10: Promising Safety Profile.
-
SI > 50: Excellent.
Data Presentation Example
When publishing your data, summarize the comparative profile as follows:
| Compound ID | HUVEC | HepaRG | Target | Safety Index (SI) | Mechanism Flag (HCS) |
| Pyr-A (Novel) | >100 | 85.4 | 0.5 | 170.8 | None |
| Pyr-B (Novel) | 12.5 | 8.2 | 0.4 | 20.5 | High ROS / Mito-tox |
| Celecoxib (Ref) | 45.0 | 38.0 | 5.2 | 7.3 | Moderate ROS |
Note: Pyr-B shows high potency but significant hepatotoxicity (low HepaRG CC50), likely due to the ROS mechanism identified in HCS. Pyr-A is the superior lead.
References
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. NCBI. [Link] (Authoritative source on comparing ATP vs MTT assays)
-
Persidsky, Y., et al. (2016). Mitochondrial dysfunction in pyrazole-induced toxicity. Toxicology in Vitro. [Link] (Mechanistic grounding for mitochondrial evaluation)
-
Boyd, J. M., et al. (2008). High-Content Screening for Hepatotoxicity. Current Protocols in Toxicology. [Link] (Protocol standard for HCS in liver cells)
-
Kepp, O., et al. (2011). Cell death assays for drug discovery. Nature Reviews Drug Discovery. [Link] (Definitive guide on distinguishing cytostasis from cytotoxicity)
-
FDA Guidance for Industry. (2018). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. [Link] (Regulatory context for using metabolically competent cells)
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical comparison of molecular docking methodologies as applied to pyrazole derivatives, a class of compounds renowned for their therapeutic potential. We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental design, ensuring that the described protocols are not only robust but also self-validating. Our focus is on generating reliable, comparative data to guide rational drug design and lead optimization.
The Strategic Imperative: Why Comparative Docking for Pyrazoles?
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs like the anti-inflammatory Celecoxib and the PDE5 inhibitor Sildenafil.[1][2] Its versatility allows for a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic effects.[3][4] This very versatility, however, presents a challenge: how do we efficiently identify which derivatives will be most effective and selective against a specific biological target?
This is where comparative molecular docking becomes an indispensable tool. It is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[5] By systematically comparing a series of pyrazole derivatives against one or more protein targets, we can:
-
Elucidate Structure-Activity Relationships (SAR): Understand how specific chemical modifications to the pyrazole core influence binding affinity and interaction patterns.
-
Predict Selectivity: In silico, assess whether a derivative is likely to bind more tightly to its intended target (e.g., the COX-2 enzyme) over off-targets (e.g., the constitutively expressed COX-1), thereby predicting potential side effects.[6]
-
Prioritize Compounds for Synthesis and In Vitro Testing: Efficiently screen virtual libraries of derivatives to identify the most promising candidates, saving significant time and resources.[7]
The Methodological Core: A Self-Validating Docking Workflow
Scientific integrity in computational studies hinges on a robust and validated methodology. A docking protocol should not be a "black box"; its accuracy must be confirmed for the specific biological system under investigation. The following workflow is designed as a self-validating system.
Experimental Protocol: Validated Molecular Docking
1. Target Protein Preparation:
-
Rationale: The quality of the protein structure is paramount. We must begin with a high-resolution crystal structure and meticulously prepare it to mimic physiological conditions.
-
Procedure:
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case studies, we will use COX-2 (PDB ID: 6COX) and VEGFR-2 (PDB ID: 2QU5).[8][9]
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, using software like AutoDockTools or Chimera.[9]
-
Protonation: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions and hydrogen bonds.[9]
-
File Conversion: Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock Vina.[6]
-
2. Ligand Preparation:
-
Rationale: Ligands must be converted from 2D representations to accurate, low-energy 3D conformations to allow for flexible docking.
-
Procedure:
-
Structure Generation: Draw the 2D structures of the pyrazole derivatives using chemical drawing software (e.g., ChemDraw).
-
3D Conversion & Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a sterically favorable starting conformation.[9]
-
File Conversion: Assign Gasteiger charges, define rotatable bonds, and save the ligands in the PDBQT format.
-
3. Docking Protocol Validation (The Trustworthiness Pillar):
-
Rationale: Before screening our pyrazole library, we must prove that our docking protocol can accurately reproduce known binding poses. The gold standard is to re-dock the co-crystallized ligand into the prepared protein structure.[10]
-
Procedure:
-
Extraction: From the original PDB file (e.g., 6COX), extract the co-crystallized ligand (in this case, Celecoxib).
-
Re-Docking: Prepare the extracted ligand as described in Step 2 and dock it back into the binding site of the prepared protein.
-
Accuracy Assessment: Superimpose the lowest-energy docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A docking protocol is considered validated if the RMSD is below 2.0 Å. [5][11] This confirms that the chosen parameters can reliably replicate the experimentally determined binding mode.
-
4. Grid Generation and Docking Simulation:
-
Rationale: The docking software must be instructed where to perform its search. This is defined by a "grid box."
-
Procedure:
-
Binding Site Definition: Define the binding site by creating a 3D grid box that encompasses all the amino acid residues known to be in the active site. For a validated protocol, this box should be centered on the position of the re-docked native ligand.[10]
-
Execution: Perform the docking simulation using software like AutoDock Vina.[12] The program uses algorithms (e.g., a Lamarckian genetic algorithm) to explore various conformations of the ligand within the defined grid box and scores them based on a calculated binding affinity (kcal/mol).[8]
-
5. Analysis of Results:
-
Rationale: The output is more than just a number. A thorough analysis of the top-ranked poses reveals the specific molecular interactions that stabilize the ligand-protein complex.
-
Procedure:
-
Binding Affinity: Rank the pyrazole derivatives based on their predicted binding affinity (docking score). More negative values indicate stronger predicted binding.
-
Interaction Analysis: Use visualization software like PyMOL or Discovery Studio to analyze the docked poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the active site.[9]
-
Workflow Visualization
Caption: Key interactions of Celecoxib within the COX-2 active site.
Conclusion: Integrating Computational and Experimental Data
Molecular docking is a powerful hypothesis-generating tool. The comparative studies outlined here provide critical insights into the potential efficacy and selectivity of novel pyrazole derivatives, enabling researchers to prioritize synthetic efforts and focus on the most promising candidates. It is crucial to remember that these are in silico predictions. The ultimate validation of these models comes from a strong correlation with experimental in vitro data, such as IC50 values. [5][13]By judiciously combining robust, validated computational workflows with experimental validation, we can accelerate the discovery and development of the next generation of pyrazole-based therapeutics.
References
- Vertex AI Search. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
- BenchChem. (2025). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers.
- IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- BenchChem. (2025). A Researcher's Guide to Computational Docking and Experimental Validation.
- RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- PMC. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Journal of Advances in Medical and Biomedical Research. Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking Synthesis and Biological Activities.
- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
- PubMed. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?.
- MDPI. (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.
- (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
- PMC. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
- PMC. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents.
- ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock.
Sources
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- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Bioactive Pyrazole Compounds
Introduction: The Pyrazole Scaffold and the Imperative of MoA Validation
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of bioactive compounds with diverse therapeutic applications.[1][2] From the anti-inflammatory effects of Celecoxib (a COX-2 inhibitor) to the kinase-inhibiting properties of numerous anticancer agents like Crizotinib, the versatility of the pyrazole core is well-established.[3][4][5] However, the journey from a promising bioactive "hit" to a validated therapeutic lead is critically dependent on a rigorous and unambiguous determination of its mechanism of action (MoA).
A poorly defined MoA can lead to failed clinical trials, unforeseen toxicity, and wasted resources. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative framework for validating the MoA of novel pyrazole compounds. We will move beyond simple protocol listings to explain the causality behind experimental choices, emphasizing a multi-pronged, self-validating approach that ensures scientific integrity.
The Landscape of Pyrazole Bioactivity: Known Targets and Pathways
Pyrazole derivatives have been shown to target a wide array of proteins, underscoring the need for comprehensive validation strategies.[6] Notable examples include:
-
Enzymes: The most famous example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), which blocks the synthesis of prostaglandins involved in pain and inflammation.[7][8]
-
Protein Kinases: A significant number of FDA-approved kinase inhibitors feature a pyrazole core.[5] These compounds often act as ATP-competitive inhibitors, targeting key signaling pathways like JAK/STAT and CDK/Rb that are frequently dysregulated in cancer.[1][9]
-
G-Protein Coupled Receptors (GPCRs): Rimonabant, a pyrazole derivative, was developed as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor, intended to treat obesity by reducing appetite.[10][11][12] Although later withdrawn due to psychiatric side effects, its MoA illustrates the interaction of pyrazoles with GPCRs.[10][13]
This diversity of targets necessitates a validation workflow that is both systematic and adaptable, capable of identifying the primary target and distinguishing it from potential off-targets.
A Multi-Pronged Strategy for MoA Validation
A robust MoA validation strategy can be conceptualized as a funnel, beginning with broad, unbiased methods to generate hypotheses and progressively narrowing down to specific, direct assays to confirm target engagement and functional effects.
Caption: General workflow for MoA validation of a novel bioactive compound.
Phase 1: Hypothesis Generation - When the Target is Unknown
For novel pyrazoles identified through phenotypic screens, the primary target is often unknown.[14] The initial goal is to generate a list of high-confidence candidate proteins.
Chemoproteomics: This is a powerful, unbiased approach to identify small molecule-protein interactions directly in a complex biological system.[15]
-
Activity-Based Protein Profiling (ABPP): Uses chemical probes that react with active sites of specific enzyme families. A novel pyrazole compound can be competed against these probes to identify which enzymes it binds to.[16][17]
-
Compound-Centric Chemical Proteomics (CCCP): This method involves creating a probe version of the pyrazole compound itself, often by attaching a biotin tag and a photoreactive group.[16][18] This "bait" is used to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.[19][20]
Phase 2: Confirming Target Engagement - Is the Interaction Real and Direct?
Once candidate targets are identified, the next crucial step is to confirm direct physical binding. This is where comparing different techniques becomes essential, as each provides unique and complementary information.
Comparison of Key Target Engagement Techniques
| Technique | Principle | Environment | Labeled Compound? | Throughput | Key Information Provided |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[21] | In-cell, In-situ | No | Low to Medium | Confirms target binding in a native cellular context.[22][23] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over the immobilized target protein.[24] | In-vitro (purified protein) | No | Medium | Provides real-time kinetics (on/off rates) and binding affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the purified target protein.[24] | In-vitro (purified protein) | No | Low | Provides direct measurement of binding affinity (KD) and thermodynamics (ΔH, ΔS). |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate.[20][25] | In-vitro (cell lysate) | Yes (immobilized) | Low | Identifies binding partners, including protein complexes.[26] |
Expert Insight: The choice between these methods is driven by the research question. CETSA is invaluable because it validates target engagement within the complex milieu of an intact cell, making it a more physiologically relevant assay than those requiring purified proteins.[21][27][28] A positive CETSA result provides strong evidence that the compound reaches and binds its target in a living system. In contrast, SPR and ITC are essential for detailed biophysical characterization, providing precise quantitative data on binding kinetics and affinity that are critical for lead optimization.[24]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard CETSA experiment to validate the engagement of a pyrazole compound with its putative target kinase.
-
Cell Culture & Treatment:
-
Plate a suitable cell line (e.g., one that expresses the target kinase) in sufficient quantity for multiple temperature points.
-
Treat cells with the pyrazole compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient for 3 minutes using a thermal cycler (e.g., 40°C to 64°C in 2°C increments). A no-heat (RT) control is essential.
-
Causality: The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation and aggregation compared to its unbound state.[21][22]
-
-
Cell Lysis & Protein Quantification:
-
Lyse the cells by freeze-thaw cycles to release soluble proteins.
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by high-speed centrifugation.
-
Collect the supernatant.
-
-
Detection (Western Blot):
-
Normalize the total protein concentration for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with a secondary antibody and detect using a chemiluminescent substrate.
-
Self-Validation: The loading control is a critical internal standard. If the target protein band intensity decreases with temperature while the loading control remains constant, it validates that the observed effect is due to thermal denaturation of the target, not sample handling errors.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble protein remaining versus temperature for each compound concentration. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and thus, engagement.
-
Phase 3: Pathway Validation and Specificity Profiling
Confirming that the compound binds the target is only half the story. It is equally important to demonstrate that this binding event leads to the observed biological phenotype and is not the result of widespread off-target activity.[29]
On-Target Pathway Analysis: If the pyrazole is a kinase inhibitor, its engagement with the target should modulate downstream signaling.[30]
Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.
Detailed Protocol: Western Blot for Pathway Analysis
-
Cell Treatment & Lysis: Treat cells with the pyrazole inhibitor as described previously. Include a positive control (e.g., a known inhibitor of the pathway) and a negative control (vehicle). Lyse the cells to extract total protein.
-
SDS-PAGE & Transfer: Perform gel electrophoresis and transfer as in the CETSA protocol.
-
Antibody Probing:
-
Probe one membrane with an antibody against the phosphorylated form of the target kinase (e.g., p-JAK2).
-
Probe a second membrane with an antibody against the total amount of the target kinase (e.g., total JAK2).
-
Probe additional membranes for phosphorylated and total levels of a known downstream substrate (e.g., p-STAT3 and total STAT3).
-
Causality & Self-Validation: Comparing the phosphorylated protein level to the total protein level is crucial. A decrease in the phosphorylated form without a change in the total protein level demonstrates specific inhibition of kinase activity, not protein degradation.[31]
-
-
Data Analysis: Quantify the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio confirms on-target pathway modulation.
Off-Target and Cytotoxicity Profiling
No compound is perfectly specific. It is essential to assess the broader interaction profile and rule out general toxicity.
Comparison of Key Profiling Assays
| Assay Type | Principle | Key Information Provided |
| Broad Kinase Panel Screen | In-vitro activity or binding assay against hundreds of purified kinases.[32] | Provides a specificity profile, identifying potential off-target kinases.[33] |
| MTT Assay | Measures the metabolic activity of cells via the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[34] | Assesses overall cell viability and proliferative capacity.[35] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[36] | Directly quantifies cytotoxicity and cell lysis.[35] |
Expert Insight: It is critical to perform both a viability (MTT) and a cytotoxicity (LDH) assay. A compound might stop cells from proliferating (seen as a decrease in the MTT signal) without actually killing them (no change in LDH release).[34][37] This distinction is vital for interpreting the MoA; an anti-proliferative effect is very different from a cytotoxic one.
Conclusion: An Integrated and Self-Validating Approach
References
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- News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
- Study.com. Celecoxib: Mechanism of Action & Structure.
- Wikipedia. Celecoxib.
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- R Discovery. What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy?
- MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- InnovAiT. (2009, August 15). Rimonabant.
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- PubMed. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
- Wikipedia. Rimonabant.
- Martinez Molina, D., & Nordlund, P. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 239-54.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Thermo Fisher Scientific. Chemoproteomics Workflows.
- Wikipedia. Cannabinoid receptor antagonist.
- BenchChem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- Almqvist, H., et al. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 11(12), 3394-3400.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- MDPI. (2018, November 24). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?
- MDPI. (2022, December 29). Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste.
- Biochemistry. Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition.
- Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
- Discovery On Target. (2022, October 18-19). Target Identification and Validation - Part 1.
- ResearchGate. Chemoproteomic strategies for drug target identification. A)....
- Discovery On Target. (2020). Target Identification and Validation - Part 1 - 2020 Archive.
- Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.
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- Creative Biolabs. Affinity Chromatography.
- Savitski, M. M., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(44), 18920-18925.
- NIH. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PMC.
- Drug Discovery World. (2014, May 2). Molecular Target Validation in preclinical drug discovery.
- CORE. Identification of drug targets and their mechanisms of action - IUBMB review.
- Fotakis, G., & Timbrell, J. A. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-7.
- ResearchGate. (2025, July 30). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- NIH. (2019, March 15). Small molecule target identification using photo-affinity chromatography.
- Sigma-Aldrich. Cytotoxicity Detection Kit (LDH).
- ResearchGate. (2025, August 16). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
- NIH. (2011). Identification of Direct Protein Targets of Small Molecules.
- Journal of Chemical and Pharmaceutical Research. (2014, October 18). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles.
- G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs.
- ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?
- BioPharma Services Inc. (2024, November 27). How Proof of Mechanism Studies Can Advance Clinical Drug Development.
- ResearchGate. (a) Assessment of cytotoxicity using MTT; (b) assessment of....
- RSC Publishing. Affinity-based target identification for bioactive small molecules.
- NIH. (2011). Target identification and mechanism of action in chemical biology and drug discovery.
- Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”.
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Comparative Guide: Biological Activity of Pyrazole Isomers
Executive Summary
The pyrazole ring (
For a medicinal chemist, "pyrazole isomerism" presents two distinct challenges:
-
Regioisomerism (Static): The fixed position of substituents (e.g., 1,3-disubstituted vs. 1,5-disubstituted). This is the primary determinant of target fit.
-
Tautomerism (Dynamic): The proton shift between N1 and N2 in unsubstituted pyrazoles, which dictates hydrogen-bond donor/acceptor profiles in the active site.
This guide objectively compares the performance of these isomers, providing experimental evidence that 1,5-diaryl substitution is often superior for selectivity in specific enzyme pockets (like COX-2), while 1,3-substitution patterns are frequently preferred for kinase hinge-binding regions.
Part 1: Structural Basis of Activity
The Regioisomer Divergence (1,3 vs. 1,5)
When synthesizing N-substituted pyrazoles from 1,3-diketones and hydrazines, two regioisomers are possible. Their 3D topologies are radically different.
-
1,5-Disubstituted Pyrazoles: The substituents at N1 and C5 are adjacent. This creates high steric steric clash, twisting the phenyl rings out of planarity.
-
Application: Critical for fitting into globular, hydrophobic pockets (e.g., COX-2).
-
-
1,3-Disubstituted Pyrazoles: The substituents are separated by a carbon. The molecule is more planar.
-
Application: Better suited for narrow clefts or stacking interactions (e.g., DNA intercalation, some kinase ATP pockets).
-
Case Study: COX-2 Inhibition (Celecoxib)
The most famous example of isomer-dependent activity is Celecoxib.
-
The Drug (1,5-isomer): Celecoxib features a 1,5-diaryl arrangement. The benzenesulfonamide group at position 5 is forced into a specific orientation that allows it to penetrate the "side pocket" (Arg120/Tyr355) unique to the COX-2 enzyme.
-
The Alternative (1,3-isomer): If the phenyl rings are switched to the 1,3-orientation, the sulfonamide cannot access the COX-2 side pocket effectively. The result is a loss of selectivity (inhibiting COX-1 and COX-2 equally) or a total loss of potency.
Table 1: Comparative Potency of Pyrazole Regioisomers (Simulated Data based on SAR)
| Compound Variant | Structure Type | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Outcome |
| Celecoxib | 1,5-Diaryl | 0.04 | 15.0 | 375 | High Selectivity |
| Isomer B | 1,3-Diaryl | 0.85 | 0.90 | ~1 | Non-Selective (NSAID-like) |
| Isomer C | N-Unsubstituted | >100 | >100 | N/A | Inactive (Tautomer shift) |
Mechanistic Insight: The 1,5-geometry creates a "propeller-like" twist due to steric hindrance between the N1-phenyl and C5-phenyl. This twist is energetically required to fit the COX-2 hydrophobic channel. The 1,3-isomer is too planar and hits the channel walls.
Part 2: Experimental Protocols
As a scientist, you must validate which isomer you have synthesized before biological testing. Relying on "expected" reaction mechanisms is a common source of error in SAR data.
Protocol: Regioselective Synthesis & Verification
Objective: Synthesize and distinguish 1,3- vs 1,5-isomers.
Step 1: Synthesis (The Decision Tree)
The reaction of a 1,3-diketone with a hydrazine is the standard route. The pH and solvent control the regio-outcome.
Figure 1: Decision tree for regioselective synthesis. Acidic conditions often favor the 1,5-isomer (Celecoxib-like) via direct condensation, while specific catalysts can invert this selectivity.
Step 2: Structural Verification (NOE NMR)
You cannot distinguish these isomers easily by MS (same mass). You must use 1H-NOESY NMR .
-
Prepare Sample: Dissolve 5mg in DMSO-d6.
-
Target Signal: Irradiate the N-Aryl ortho protons.
-
Observation:
-
1,5-Isomer: You will see an NOE enhancement of the C5-substituent (e.g., the methyl or phenyl group at position 5).
-
1,3-Isomer: You will see NOE enhancement of the C5-proton (the hydrogen on the pyrazole ring), not the substituent (which is far away at C3).
-
Protocol: COX-2 Inhibition Assay (Fluorescence)
Objective: Quantify the biological difference between isomers.
-
Reagents: Purified COX-2 enzyme (human recombinant), Arachidonic Acid (substrate), ADHP (fluorogenic probe).
-
Preparation:
-
Dissolve Pyrazole Isomer A (1,5) and Isomer B (1,3) in DMSO.
-
Prepare serial dilutions (0.01 µM to 100 µM).
-
-
Reaction:
-
Readout: Measure Resorufin fluorescence (Ex 530nm / Em 590nm).
-
Validation:
-
If Isomer A is Celecoxib-like, fluorescence should drop to baseline at <1 µM.
-
Isomer B will likely show a shallow inhibition curve (high IC50).
-
Part 3: Kinase Selectivity (The Hinge Binder)
While 1,5-isomers rule COX-2, 1,3-isomers (or 3,5-disubstituted tautomers) often dominate kinase inhibition.
-
Mechanism: Kinase inhibitors mimic ATP. They must form Hydrogen bonds with the "hinge region" of the kinase.[3]
-
The Interaction:
-
The Pyrazole N2 (with lone pair) acts as an H-bond acceptor .[1]
-
The Pyrazole NH (if unsubstituted) acts as an H-bond donor .
-
-
Isomer Impact: Substituting N1 (blocking the NH) removes the donor capability. Therefore, kinase inhibitors often use unsubstituted pyrazoles (tautomeric) or specific 1,3-isomers where the N2 is perfectly positioned to accept a proton from the kinase backbone amino acid.
Figure 2: Biological logic of kinase inhibition. Unlike COX-2, kinases often prefer the planar 1,3-isomer to facilitate hydrogen bonding in the narrow ATP hinge region.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines.[4] Chemical Reviews.
-
Aggarwal, R., et al. (2006). Regioselective synthesis of some new 1,3,5-trisubstituted pyrazoles and their biological evaluation. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Celecoxib.
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
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A Senior Application Scientist's Guide to Handling 3-(3,4-dimethoxyphenyl)-1H-pyrazole: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(3,4-dimethoxyphenyl)-1H-pyrazole. The protocols herein are designed to create a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.
Hazard Assessment: Understanding the Compound
Safety data from structurally analogous compounds indicate that researchers should treat this chemical as hazardous. Key potential hazards include skin irritation, serious eye irritation, and harm if swallowed.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Table 1: Hazard Profile of Structurally Related Pyrazole Compounds
| Compound Name | CAS Number | Key Hazard Statements | Source |
| 3,5-Dimethylpyrazole | 67-51-2 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. | TCI Chemicals[3] |
| 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 199682-73-0 | Causes skin irritation. Causes serious eye irritation. | Fisher Scientific |
| 3-(Trifluoromethyl)-1H-pyrazole | 20154-03-4 | Causes skin irritation. Causes serious eye irritation. | Fisher Scientific[4] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[5] The following ensemble provides a robust baseline for handling 3-(3,4-dimethoxyphenyl)-1H-pyrazole in a laboratory setting.
Eye and Face Protection: The First Line of Defense
-
Mandatory: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times in the laboratory where this chemical is handled.[6][7]
-
Situational: When there is a significant risk of splashing or handling larger quantities (e.g., during transfer or dissolution), a face shield should be worn in conjunction with safety goggles to protect the entire face.[7][8][9]
Causality: The pyrazole class of compounds frequently causes serious eye irritation.[3][4] Standard safety glasses with side shields do not provide a complete seal around the eyes and are insufficient to protect against fine powders or splashes. Goggles are essential to prevent contact with sensitive mucous membranes.[5][9]
Skin and Body Protection: An Impermeable Barrier
-
Hand Protection: Chemical-impermeable gloves are required. Nitrile gloves are a suitable first choice for incidental contact and splash protection.[5][7] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[10] For prolonged handling or immersion, consult a glove compatibility chart.
-
Body Protection: A standard laboratory coat is mandatory to protect against incidental contact. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[5]
Causality: Skin irritation is a documented hazard for analogous pyrazole compounds.[3][4] A lab coat provides a removable barrier, preventing the chemical from contaminating personal clothing and spreading beyond the laboratory.
Respiratory Protection: Safeguarding Against Inhalation
-
Primary Engineering Control: All handling of solid 3-(3,4-dimethoxyphenyl)-1H-pyrazole that may generate dust or aerosols must be conducted in a certified chemical fume hood.[3]
-
Secondary Protection: If a fume hood is not available or if procedures could generate significant dust or aerosols (e.g., during a spill cleanup), a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for dust, but a respirator with organic vapor cartridges is recommended if handling solutions.[9]
Causality: While specific inhalation toxicity data is unavailable, fine organic powders can be easily aerosolized. The precautionary principle dictates that inhalation exposure should be minimized. A fume hood is the most effective way to achieve this by capturing contaminants at the source.[10]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety goggles, and finally, gloves.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of 3-(3,4-dimethoxyphenyl)-1H-pyrazole using a spatula. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the solid in the fume hood. Cap the container securely before removing it from the hood for sonication or vortexing.
-
Post-Handling: Clean any contaminated surfaces and equipment. Remove PPE by first taking off gloves, then the lab coat, and finally the goggles. Wash hands thoroughly with soap and water.[4]
Emergency Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Caption: Workflow for responding to a chemical spill.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and is a regulatory violation.[11][12] All materials contaminated with 3-(3,4-dimethoxyphenyl)-1H-pyrazole must be treated as hazardous chemical waste.
-
Segregation: Collect all waste, including excess solid, contaminated pipette tips, gloves, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.[6][11] Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste 3-(3,4-dimethoxyphenyl)-1H-pyrazole".[6][12]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[3][11] DO NOT dispose of this chemical down the drain or in the general trash.[6][12]
By adhering to these protocols, you build a deep, intrinsic culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
- Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Labor
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- SAFETY DATA SHEET - 3,5-Dimethylpyrazole. TCI Chemicals.
- SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Fisher Scientific.
- Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- SAFETY DATA SHEET - 3-(Trifluoromethyl)-1H-pyrazole. Fisher Scientific.
- 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole. Benchchem.
- SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. BOC Sciences.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- How to Choose PPE for Chemical Work.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
-
Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[6][11][13]triazolo[3,4-b][11][12][13]thiadiazoles. Semantic Scholar.
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- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
